molecular formula C78H126N30O18S4 B549172 Iseganan CAS No. 257277-05-7

Iseganan

Cat. No.: B549172
CAS No.: 257277-05-7
M. Wt: 1900.3 g/mol
InChI Key: GUCYBPFJNGVFEB-XELKFLSISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iseganan is under investigation in clinical trial NCT00022373 (this compound Hydrochloride in Preventing Oral Mucositis in Patients Who Are Undergoing Radiation Therapy for Head and Neck Cancer).
This compound is a Protein drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
a structural analog of protegrin-1;  reduces the local microflora densities & may improve clinical outcomes in patients at risk for the development of oral mucositis

Properties

CAS No.

257277-05-7

Molecular Formula

C78H126N30O18S4

Molecular Weight

1900.3 g/mol

IUPAC Name

(1R,4S,7R,12R,15S,18R,21S,24S,30S)-N-[(2S)-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]-7-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-21-benzyl-24,30-bis(3-carbamimidamidopropyl)-4-[(4-hydroxyphenyl)methyl]-3,6,14,17,20,23,26,29,32-nonaoxo-15-propan-2-yl-9,10,34,35-tetrathia-2,5,13,16,19,22,25,28,31-nonazabicyclo[16.14.4]hexatriacontane-12-carboxamide

InChI

InChI=1S/C78H126N30O18S4/c1-39(2)28-49(99-57(111)32-93-56(110)31-94-63(115)45(79)16-10-24-89-75(81)82)66(118)103-53-36-128-130-38-55(72(124)107-60(40(3)4)73(125)96-34-58(112)97-46(62(80)114)17-11-25-90-76(83)84)106-74(126)61(41(5)6)108-71(123)54-37-129-127-35-52(104-68(120)51(102-70(53)122)30-43-20-22-44(109)23-21-43)69(121)100-47(18-12-26-91-77(85)86)64(116)95-33-59(113)98-48(19-13-27-92-78(87)88)65(117)101-50(67(119)105-54)29-42-14-8-7-9-15-42/h7-9,14-15,20-23,39-41,45-55,60-61,109H,10-13,16-19,24-38,79H2,1-6H3,(H2,80,114)(H,93,110)(H,94,115)(H,95,116)(H,96,125)(H,97,112)(H,98,113)(H,99,111)(H,100,121)(H,101,117)(H,102,122)(H,103,118)(H,104,120)(H,105,119)(H,106,126)(H,107,124)(H,108,123)(H4,81,82,89)(H4,83,84,90)(H4,85,86,91)(H4,87,88,92)/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,60-,61-/m0/s1

InChI Key

GUCYBPFJNGVFEB-XELKFLSISA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)NC(=O)[C@@H](NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)CNC(=O)CNC(=O)[C@H](CCCNC(=N)N)N

Canonical SMILES

CC(C)CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)N

Key on ui application

Antibacterial.

Other CAS No.

257277-05-7

sequence

H-Arg-Gly-Gly-Leu-Cys(1)-Tyr-Cys(2)-Arg-Gly-Arg-Phe-Cys(2)-Val-Cys(1)-Val-Gly-Arg-NH2

source

Synthetic

storage

-20°C

Synonyms

Antimicrobial peptide IB-367;  Iseganan [INN];  UNII-Q9SAI36COS;  Q9SAI36COS;  CHEMBL2110753; 

Origin of Product

United States

Foundational & Exploratory

Iseganan mechanism of action on gram-positive bacteria

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of Iseganan on Gram-Positive Bacteria

Introduction

This compound (also known as IB-367) is a synthetic, broad-spectrum antimicrobial peptide, an analog of protegrin-1, a naturally occurring peptide found in porcine leukocytes.[1] It exhibits rapid bactericidal activity against a wide range of pathogens, including gram-positive and gram-negative bacteria, as well as fungi.[2][3] Its unique mechanism of action, primarily targeting the bacterial cell membrane, makes it a subject of significant interest, particularly in an era of growing resistance to conventional antibiotics.[2] This guide provides a detailed technical overview of the molecular interactions and processes through which this compound exerts its bactericidal effects on gram-positive bacteria.

Core Mechanism of Action: The HOTTER Model

Unlike many conventional antibiotics that inhibit specific metabolic pathways, this compound's primary mode of action is the physical disruption of the bacterial cell membrane.[2][4] This process is characterized by a novel mechanism described as "Hydro-Osmotic Trans-Tesseral Extrusion and Rupture" (HOTTER).[4] While this mechanism applies to both gram-positive and gram-negative bacteria, the thick peptidoglycan cell wall of gram-positive organisms uniquely modulates the final stages of cell death.[4]

The bactericidal cascade can be broken down into the following key stages:

  • Initial Binding and Translocation: As a cationic peptide, this compound is electrostatically attracted to the anionic components of the gram-positive bacterial cell envelope, such as teichoic and lipoteichoic acids embedded within the peptidoglycan layer. It then traverses the porous peptidoglycan mesh to reach its primary target: the cytoplasmic membrane.[5][6]

  • Membrane Permeabilization and Pore Formation: Upon reaching the cytoplasmic membrane, this compound inserts into the lipid bilayer, leading to membrane permeabilization.[7] This process is driven by the peptide's amphipathic structure. This initial disruption allows for a massive, unregulated influx of water into the cell, driven by osmotic pressure, and a compensatory efflux of intracellular potassium ions (K+).[4]

  • Hydro-Osmotic Swelling and Protrusion Formation: The continued influx of water causes the bacterial cell to swell within minutes. The immense internal osmotic pressure forces portions of the inner cytoplasmic membrane to extrude through natural clefts or "tesserae" in the overlying peptidoglycan wall. These extrusions form osmotically fragile protrusions on the bacterial surface.[4]

  • Cell Lysis and Death: In gram-positive bacteria, such as staphylococci, the thick and rigid cell wall often contains the cytoplasmic ruptures.[4] However, the catastrophic loss of membrane integrity, leakage of essential cytoplasmic contents, and dissipation of ion gradients lead to a rapid and irreversible cessation of cellular functions and ultimately, cell death.[4]

Quantitative Data

The antimicrobial efficacy of this compound and its parent compound, protegrin-1, has been quantified through various in vitro and clinical studies.

ParameterOrganism(s)Value/ResultCitation
Minimal Inhibitory Concentration (MIC) of Protegrin-1 (Parent Peptide) Gram-positive and Gram-negative bacteria0.5 to 5 µM[8]
Reduction in Total Oral Microbial Load (Clinical Trial) Oral aerobic bacteria (viridans streptococci, non-hemolytic streptococci) and yeasts1.59 log10 CFU reduction (this compound) vs. 0.18 log10 CFU reduction (placebo) after first day[9][10]
Stomatitis Score (Clinical Trial) Patients receiving stomatotoxic chemotherapyMean score of 1.6 (this compound) vs. 2.0 (placebo) on a 5-point NCI CTC scale[1]
Mouth Pain Score (Clinical Trial) Patients receiving stomatotoxic chemotherapyMean score of 3.0 (this compound) vs. 3.8 (placebo) on an 11-point scale[1]

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a combination of microbiological, biophysical, and imaging techniques.

Antimicrobial Susceptibility Testing (MIC Determination)
  • Objective: To determine the minimum concentration of this compound required to inhibit the visible growth of a bacterial strain.

  • Methodology (Microbroth Dilution):

    • Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis) are cultured to a standardized density (e.g., 5 x 10^5 CFU/mL) in a cation-adjusted Mueller-Hinton broth.

    • Serial twofold dilutions of this compound are prepared in a 96-well microtiter plate.

    • The standardized bacterial suspension is added to each well.

    • Plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is recorded as the lowest concentration of this compound at which no visible bacterial growth is observed.[7]

Membrane Integrity and Pore Formation Assays
  • Objective: To measure the ability of this compound to permeabilize the bacterial cytoplasmic membrane.

  • Methodology (Fluorescent Dye Uptake):

    • Gram-positive bacteria are washed and resuspended in a suitable buffer.

    • A fluorescent dye that is normally membrane-impermeable, such as propidium iodide (PI) or SYTOX Green, is added to the cell suspension. These dyes fluoresce upon binding to intracellular nucleic acids.

    • A baseline fluorescence reading is taken.

    • This compound is added to the suspension at various concentrations.

    • The increase in fluorescence intensity is monitored over time using a fluorometer. A rapid increase in fluorescence indicates membrane permeabilization and dye entry.

Visualization of Morphological Changes
  • Objective: To directly observe the physical effects of this compound on bacterial cell structure.

  • Methodology (Electron Microscopy):

    • Sample Preparation: Mid-logarithmic phase gram-positive bacteria are treated with a bactericidal concentration of this compound for a short duration (e.g., 5-30 minutes). Control samples are left untreated.

    • Fixation: The cells are fixed using glutaraldehyde and osmium tetroxide to preserve their structure.

    • Transmission Electron Microscopy (TEM): Samples are dehydrated, embedded in resin, and sectioned into ultra-thin slices. The sections are stained with heavy metals (e.g., uranyl acetate, lead citrate) and imaged to visualize internal structures, such as the formation of membrane protrusions and leakage of cytoplasm.[4]

    • Scanning Electron Microscopy (SEM): Fixed cells are dehydrated, critical-point dried, and sputter-coated with a conductive metal (e.g., gold-palladium). SEM provides high-resolution images of the bacterial surface, revealing swelling, surface blebbing, and rupture.[4]

Model Membrane Interaction Studies
  • Objective: To characterize the direct interaction of this compound with lipid bilayers, mimicking the bacterial cytoplasmic membrane.

  • Methodology (Liposome and Planar Bilayer Systems):

    • Large Unilamellar Vesicles (LUVs): LUVs are prepared with a lipid composition that mimics gram-positive bacterial membranes (e.g., high content of phosphatidylglycerol, PG).

    • Partitioning Assay: The intrinsic tryptophan fluorescence of this compound can be used to measure its partitioning constant into the lipid bilayer.

    • Leakage Assay: LUVs are loaded with a fluorescent dye (e.g., calcein) at a self-quenching concentration. The addition of this compound induces pore formation, causing the dye to leak out, de-quench, and fluoresce. This allows for the quantification of membrane disruption.[5][6]

    • Planar Lipid Bilayers: A lipid bilayer is formed across a small aperture. The addition of this compound to one side allows for the measurement of ion channel formation and conductance using electrophysiology techniques.[4]

Visualizations

Mechanism of Action Pathway

Iseganan_Mechanism cluster_extracellular Extracellular Space cluster_cell_wall Gram-Positive Cell Wall cluster_membrane Cytoplasmic Membrane cluster_cytoplasm Cytoplasm This compound This compound Peptide Peptidoglycan Peptidoglycan Layer (with Teichoic Acids) This compound->Peptidoglycan 1. Electrostatic Attraction & Binding Membrane Lipid Bilayer Peptidoglycan->Membrane 2. Translocation across Cell Wall Membrane->Membrane Water_Influx Massive Water Influx Membrane->Water_Influx Ion_Efflux K+ Ion Efflux Membrane->Ion_Efflux Contents Intracellular Contents (Ions, Water, etc.) Swelling Cell Swelling & Membrane Extrusion through Peptidoglycan Water_Influx->Swelling 4. Osmotic Pressure Increases Lysis Cell Death Ion_Efflux->Lysis Swelling->Lysis 5. Contained Rupture & Loss of Viability

Caption: The "HOTTER" mechanism of this compound on gram-positive bacteria.

Experimental Workflow Example

Experimental_Workflow start Start: Isolate Gram-Positive Bacterial Strain mic Perform Microbroth Dilution Assay start->mic determine_mic Determine Minimal Inhibitory Concentration (MIC) mic->determine_mic treat_sem Treat Bacteria with this compound (at MIC) for SEM determine_mic->treat_sem treat_tem Treat Bacteria with this compound (at MIC) for TEM determine_mic->treat_tem analysis Analyze Data: - Quantify MIC - Correlate with Morphological Changes determine_mic->analysis sem_prep Prepare Samples for SEM (Fix, Dehydrate, Coat) treat_sem->sem_prep tem_prep Prepare Samples for TEM (Fix, Embed, Section) treat_tem->tem_prep sem_image Image Surface Morphology (SEM) sem_prep->sem_image tem_image Image Internal Structures (TEM) tem_prep->tem_image sem_image->analysis tem_image->analysis end End: Elucidate Mechanism analysis->end

Caption: Workflow for MIC determination and morphological analysis.

References

An In-depth Technical Guide to the Synthesis and Purification of Iseganan Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iseganan (also known as IB-367) is a synthetic, 17-amino acid antimicrobial peptide and an analog of the naturally occurring porcine protegrin-1.[1] It exhibits broad-spectrum antimicrobial activity by disrupting the integrity of microbial cell membranes.[2] This technical guide provides a comprehensive overview of the chemical synthesis and purification of this compound, intended for researchers and professionals in the field of drug development. The guide outlines a representative solid-phase peptide synthesis (SPPS) protocol, details on purification using reverse-phase high-performance liquid chromatography (RP-HPLC), and methods for analytical characterization. Furthermore, it visualizes the synthesis workflow and a potential signaling pathway associated with its parent compound, protegrin-1.

Introduction to this compound

This compound is a cationic peptide with a primary structure designed to mimic the antimicrobial properties of protegrins.[1] Its mechanism of action involves the permeabilization of bacterial cell membranes, leading to cell death.[3] This direct action on the microbial membrane is a hallmark of many antimicrobial peptides and is considered a promising strategy to combat antibiotic resistance. Clinical trials have explored this compound for the prevention of oral mucositis in patients undergoing chemotherapy and for the prevention of ventilator-associated pneumonia.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValue
Amino Acid SequenceArg-Gly-Gly-Arg-Leu-Cys-Tyr-Cys-Arg-Arg-Phe-Cys-Val-Cys-Val-Gly-Arg-NH₂
Molecular FormulaC₈₄H₁₄₁N₃₁O₁₈S₄
Molecular Weight2058.5 g/mol
Purity (Post-HPLC)>95%

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

The chemical synthesis of this compound is most effectively achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[6]

Experimental Protocol: Representative SPPS of this compound

This protocol is a representative example and may require optimization.

Materials:

  • Resin: Rink Amide resin (for C-terminal amidation).[7]

  • Fmoc-protected amino acids: Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Cys(Trt)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Phe-OH, Fmoc-Val-OH.

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Deprotection Reagent: 20% Piperidine in DMF (N,N-Dimethylformamide).

  • Solvents: DMF, DCM (Dichloromethane).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT) (e.g., 94:2.5:2.5:1 v/v/v/v).

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.[7]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) in DMF.

    • Add HBTU and DIPEA to activate the amino acid.

    • Add the activated amino acid solution to the resin and allow it to react for 2 hours.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Deprotection1->Coupling Elongation Repeat Deprotection & Coupling Cycles Coupling->Elongation 16 cycles Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Elongation->Cleavage Crude_Peptide Crude this compound Peptide Cleavage->Crude_Peptide Purification_Workflow cluster_purification Purification and Analysis Crude_Peptide Crude this compound Solution RP_HPLC Preparative RP-HPLC (C18 Column, ACN/H₂O/TFA Gradient) Crude_Peptide->RP_HPLC Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection Purity_Analysis Analytical RP-HPLC (Purity Check) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions (>95%) Purity_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_this compound Purified this compound Powder Lyophilization->Pure_this compound Signaling_Pathway PG1 Protegrin-1 (this compound Analog) IGF1R IGF-1 Receptor PG1->IGF1R Activates ERK ERK IGF1R->ERK Phosphorylates Cell_Migration Cell Migration ERK->Cell_Migration Immune_Modulation Immune Modulation ERK->Immune_Modulation

References

An In-Depth Technical Guide to the Biophysical Properties of Iseganan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iseganan (also known as IB-367) is a synthetic, broad-spectrum antimicrobial peptide (AMP) that represents a promising class of therapeutics in an era of increasing antibiotic resistance. As an analogue of protegrin-1, a naturally occurring peptide in porcine leukocytes, this compound exerts its potent microbicidal activity primarily through the disruption of microbial cell membranes. This technical guide provides a comprehensive overview of the biophysical properties of this compound, detailing its mechanism of action, interactions with bacterial membranes, and structural characteristics. Quantitative data from key experimental methodologies are summarized, and detailed protocols for these techniques are provided to facilitate further research and development.

Introduction

This compound is a cationic peptide with a primary sequence of RGGLCYCRGRFCVCVGR-NH₂.[1] Its structure is characterized by a β-hairpin conformation stabilized by two disulfide bonds. This amphipathic structure is crucial for its interaction with and disruption of microbial membranes.[2] this compound has demonstrated rapid and broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.[3][4][5][6] Its primary mechanism of action involves permeabilizing the bacterial cell envelope, leading to a loss of membrane integrity and subsequent cell death.[7] This direct physical disruption of the membrane is a key advantage, as it is less likely to induce microbial resistance compared to traditional antibiotics that target specific metabolic pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Amino Acid Sequence RGGLCYCRGRFCVCVGR-NH₂[1]
Molecular Formula C₇₈H₁₂₅N₂₉O₁₈S₄
Molecular Weight 1899.3 g/mol
Charge (at pH 7) Cationic[8]
Structure β-hairpin with two disulfide bonds[2]

Antimicrobial Activity

Mechanism of Action: Membrane Disruption

The primary mechanism of action of this compound is the targeted disruption of microbial cell membranes. This process can be broken down into several key steps, each of which can be investigated using specific biophysical techniques.

Initial Electrostatic Interaction and LPS Binding

As a cationic peptide, this compound initially interacts with the negatively charged components of microbial cell envelopes. In Gram-negative bacteria, this primary target is the lipopolysaccharide (LPS) of the outer membrane.[7] This interaction is crucial for accumulating the peptide at the cell surface.

Outer Membrane Permeabilization

Following the initial binding, this compound disrupts the integrity of the outer membrane, allowing it to traverse this barrier and access the inner cytoplasmic membrane.

Cytoplasmic Membrane Depolarization and Permeabilization

Once at the cytoplasmic membrane, this compound inserts into the lipid bilayer, leading to depolarization of the membrane potential and the formation of pores or channels. This disruption of the membrane's barrier function results in the leakage of essential intracellular components and ultimately, cell death.[7]

The proposed mechanism of this compound's interaction with and disruption of a Gram-negative bacterial membrane is depicted in the following workflow:

Iseganan_Mechanism cluster_extracellular Extracellular Space cluster_cell_envelope Gram-Negative Bacterial Cell Envelope cluster_cytoplasm Cytoplasm This compound This compound OM Outer Membrane (LPS) This compound->OM 1. Electrostatic Binding to LPS Periplasm Periplasmic Space OM->Periplasm IM Inner (Cytoplasmic) Membrane Periplasm->IM CellDeath Cell Death IM->CellDeath 4. Inner Membrane Disruption (Depolarization, Pore Formation)

Caption: Workflow of this compound's interaction with a Gram-negative bacterial cell envelope.

Structural Analysis: Circular Dichroism Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of peptides in different environments. In aqueous solution, many antimicrobial peptides, including likely this compound, adopt a random coil conformation. However, upon interaction with membrane-mimetic environments such as sodium dodecyl sulfate (SDS) micelles, they often undergo a conformational change to a more ordered structure, such as an α-helix or β-sheet, which is critical for their membrane-disrupting activity.

While specific quantitative secondary structure analysis of this compound from CD spectra is not widely published, the general trend for protegrin analogues suggests a transition to a more ordered conformation upon membrane interaction.

Thermodynamic Analysis: Isothermal Titration Calorimetry

Isothermal Titration Calorimetry (ITC) is used to directly measure the heat changes associated with the binding of a peptide to lipid vesicles, providing quantitative information on the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biophysical properties of this compound.

Determination of Minimal Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against a target microorganism.

MIC_Workflow start Start prep_ise Prepare serial dilutions of this compound in a 96-well plate start->prep_ise prep_bac Prepare standardized inoculum of the test microorganism start->prep_bac inoculate Inoculate each well (except negative control) with the microorganism prep_ise->inoculate prep_bac->inoculate incubate Incubate the plate at 37°C for 18-24 hours inoculate->incubate read Read the plate visually or with a plate reader to determine turbidity incubate->read end Determine MIC: lowest concentration with no visible growth read->end

Caption: Experimental workflow for determining the Minimal Inhibitory Concentration (MIC).

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid) to a known concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (or another appropriate growth medium).

  • Preparation of Inoculum: Grow the test microorganism to the mid-logarithmic phase in the appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate, including a positive control well (no this compound) and a negative control well (no inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Outer Membrane Permeabilization Assay (NPN Uptake)

This assay utilizes the fluorescent probe N-phenyl-1-naphthylamine (NPN) to assess the permeabilization of the outer membrane of Gram-negative bacteria.

Protocol:

  • Cell Preparation: Grow Gram-negative bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation, wash, and resuspend them in a suitable buffer (e.g., 5 mM HEPES, pH 7.4).

  • NPN Addition: Add NPN to the cell suspension to a final concentration of 10 µM.

  • Fluorescence Measurement: Measure the baseline fluorescence (excitation ~350 nm, emission ~420 nm).

  • This compound Addition: Add varying concentrations of this compound to the cell suspension.

  • Monitor Fluorescence: Record the increase in fluorescence intensity over time. An increase in fluorescence indicates the uptake of NPN into the permeabilized outer membrane.

Cytoplasmic Membrane Depolarization Assay (diSC₃(5) Assay)

This assay employs the membrane potential-sensitive dye diSC₃(5) to monitor the depolarization of the cytoplasmic membrane.

Depolarization_Workflow start Start prep_cells Prepare bacterial cell suspension and add diSC₃(5) dye start->prep_cells equilibrate Incubate until fluorescence quenches (dye uptake) prep_cells->equilibrate add_ise Add this compound to the cell suspension equilibrate->add_ise measure Monitor the increase in fluorescence (dye release) add_ise->measure end Determine depolarization measure->end

Caption: Workflow for the cytoplasmic membrane depolarization assay using diSC₃(5).

Protocol:

  • Cell Preparation: Grow bacteria to the mid-logarithmic phase, harvest, wash, and resuspend in a buffer containing a carbon source (e.g., 5 mM HEPES, 20 mM glucose, pH 7.4).

  • Dye Loading: Add diSC₃(5) to the cell suspension (final concentration ~0.4-1 µM) and incubate in the dark until the fluorescence signal is quenched and stable, indicating dye uptake into the polarized membranes.[1][8]

  • Baseline Measurement: Record the stable, quenched fluorescence baseline.

  • This compound Addition: Add this compound at various concentrations to the cell suspension.

  • Fluorescence Monitoring: Immediately begin recording the fluorescence intensity. An increase in fluorescence indicates the release of the dye from the depolarized membrane.

Isothermal Titration Calorimetry (ITC)

This protocol describes a typical ITC experiment to measure the thermodynamics of this compound binding to lipid vesicles.

Protocol:

  • Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) with a lipid composition mimicking bacterial membranes (e.g., a mixture of zwitterionic and anionic phospholipids) by extrusion.

  • Sample Preparation: Degas the lipid vesicle suspension and the this compound solution. Place the lipid vesicle suspension in the ITC sample cell and the this compound solution in the injection syringe.

  • Titration: Perform a series of small, sequential injections of the this compound solution into the sample cell while maintaining a constant temperature.

  • Data Acquisition: The instrument measures the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat flow peaks to generate a binding isotherm. Fit the isotherm to a suitable binding model to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Signaling Pathways

The primary mechanism of this compound is direct membrane disruption rather than interaction with specific signaling pathways within the bacterial cell. The disruption of the membrane potential and integrity leads to a cascade of events, including ion dysregulation and leakage of cellular contents, which are the direct causes of cell death.

Conclusion

This compound is a potent antimicrobial peptide with a clear biophysical mechanism of action centered on the disruption of microbial cell membranes. Its broad-spectrum activity and low propensity for inducing resistance make it an attractive candidate for further development. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biophysical properties of this compound and other antimicrobial peptides, contributing to the design of new and effective antimicrobial therapies. Further research to obtain and publish specific quantitative biophysical data for this compound will be crucial for a more complete understanding of its structure-activity relationship and for optimizing its therapeutic potential.

References

The Core Interaction of Iseganan with Fungal Cell Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iseganan (also known as IB-367) is a synthetic cationic antimicrobial peptide, an analog of protegrin-1, with a broad spectrum of activity against bacteria and fungi.[1] Its efficacy, particularly against fungal pathogens, stems from a direct and rapid interaction with the cell membrane, leading to a loss of integrity and subsequent cell death.[1] This technical guide provides an in-depth analysis of the core mechanisms governing the interaction of this compound with fungal cell membranes, presents quantitative efficacy data, details key experimental protocols for studying these interactions, and visualizes the underlying processes and workflows.

Core Mechanism of Action: Membrane Disruption

The primary antifungal mechanism of this compound is the physical disruption of the fungal cell membrane.[1][2] As a cationic peptide, this compound is initially attracted to the net negative charge of the fungal plasma membrane, which is rich in anionic phospholipids. The interaction is thought to proceed through a multi-step process:

  • Electrostatic Binding: The positively charged this compound molecules bind to the negatively charged components of the fungal cell surface.

  • Membrane Insertion and Pore Formation: Following initial binding, the peptide inserts into the lipid bilayer. While the exact model is not fully elucidated for fungi, it is hypothesized to be similar to other protegrins, which form pores or channels in the membrane. This action disrupts the normal lipid packing and integrity.[3][4]

  • Depolarization and Permeabilization: The formation of these pores leads to a rapid depolarization of the membrane potential and increases the membrane's permeability.[5]

  • Leakage and Cell Death: The compromised membrane allows for the unregulated efflux of essential intracellular components, such as ions (e.g., K+) and small molecules, and the influx of water, ultimately leading to cell lysis and death.[6]

A specific mechanism termed "Hydro-Osmotic Trans-Tesseral Extrusion and Rupture" (HOTTER) has been described for this compound's action against bacteria, involving massive water influx, swelling, and explosive rupture.[6] While not confirmed in fungi, a similar osmotically-driven process is likely a key part of its fungicidal activity.

Iseganan_Mechanism_of_Action Figure 1: Proposed Mechanism of this compound on Fungal Cell Membranes cluster_extracellular Extracellular Space cluster_membrane Fungal Plasma Membrane cluster_intracellular Cytoplasm This compound Cationic this compound Peptide (+) MembraneSurface Anionic Membrane Surface (-) This compound->MembraneSurface 1. Electrostatic Attraction Pore Pore Formation & Membrane Disruption MembraneSurface->Pore 2. Insertion & Pore Formation Leakage Leakage of Ions (K+) & ATP Pore->Leakage 3. Permeabilization CellDeath Cell Death Leakage->CellDeath 4. Loss of Homeostasis

Figure 1 Caption: Proposed mechanism of this compound on fungal cell membranes.

Quantitative Efficacy Data

This compound has demonstrated potent activity against a range of clinically relevant fungal pathogens, including fluconazole-susceptible and fluconazole-resistant strains. A study investigating its in-vitro activity against 25 clinical isolates of Candida species reported a rapid fungicidal effect.[7]

Fungal SpeciesNumber of IsolatesThis compound (IB-367) MIC Range (µg/mL)Reference
Candida albicans104.0 - 16[7]
Candida glabrata58.0 - 32[7]
Candida krusei42.0 - 16[7]
Candida parapsilosis34.0 - 8.0[7]
Candida tropicalis34.0 - 16[7]
Overall 25 2.0 - 32 [7]
Table 1: Minimum Inhibitory Concentration (MIC) range of this compound against various Candida species.[7]

Key Experimental Protocols

To assess the interaction of this compound with fungal cell membranes, several key assays are employed. These protocols are designed to measure membrane permeabilization and depolarization.

Membrane Permeabilization Assay (SYTOX Green Uptake)

This assay quantifies membrane integrity by using SYTOX Green, a fluorescent dye that cannot penetrate live cells with intact membranes. Upon membrane compromise, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.[8]

Methodology:

  • Fungal Cell Preparation:

    • Culture Candida albicans overnight in a suitable broth (e.g., YPD) at 30°C.

    • Harvest cells by centrifugation, wash twice with a phosphate-free buffer (e.g., 5 mM HEPES, 5 mM glucose, pH 7.4), and resuspend in the same buffer to a final optical density (OD600) of 0.2.

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add 50 µL of the fungal cell suspension to each well.

    • Add 50 µL of SYTOX Green dye (final concentration of 1 µM) to each well.

    • Add 100 µL of this compound solution at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) to the wells. Include a negative control (buffer only) and a positive control (e.g., 0.5% Triton X-100 for maximal permeabilization).

  • Measurement:

    • Immediately place the plate in a microplate reader.

    • Measure fluorescence kinetics over time (e.g., every 5 minutes for 60 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.[9]

    • Data is typically expressed as a percentage of the fluorescence of the positive control.

SYTOX_Green_Workflow Figure 2: Workflow for SYTOX Green Membrane Permeabilization Assay A 1. Prepare Fungal Cell Suspension (e.g., C. albicans) B 2. Aliquot Cells, this compound, & SYTOX Green into 96-well Plate A->B C Plate Reader B->C D 3. Measure Fluorescence (Ex: 485nm, Em: 525nm) Kinetically C->D E 4. Analyze Data: Fluorescence vs. Time D->E

Figure 2 Caption: Workflow for the SYTOX Green membrane permeabilization assay.

Membrane Potential Assay (DiSC3(5) Depolarization)

This assay uses the potentiometric fluorescent dye DiSC3(5) to measure changes in membrane potential. The dye accumulates in polarized membranes, leading to self-quenching of its fluorescence. When the membrane depolarizes, the dye is released into the medium, causing a measurable increase in fluorescence.[5][10]

Methodology:

  • Fungal Cell Preparation:

    • Prepare and wash fungal cells as described in the SYTOX Green protocol.

    • Resuspend the cells in a buffer (e.g., 5 mM HEPES, 5 mM glucose) to an OD600 of 0.05.[11]

  • Dye Loading:

    • Add DiSC3(5) to the cell suspension to a final concentration of 0.5-1.0 µM.

    • Incubate in the dark with shaking for 30-60 minutes to allow the dye to accumulate in the polarized membranes, evidenced by the quenching of the fluorescence signal to a stable baseline.

  • Measurement:

    • Transfer 2 mL of the dye-loaded cell suspension to a stirred cuvette in a spectrofluorometer.

    • Set the excitation wavelength to ~622 nm and the emission wavelength to ~670 nm.[11]

    • Record the stable baseline fluorescence for ~100 seconds.

    • Add the desired concentration of this compound and continue recording the fluorescence signal until a plateau is reached. An increase in fluorescence indicates membrane depolarization.

    • A protonophore like CCCP or a pore-forming agent like gramicidin can be used as a positive control for complete depolarization.[10]

DiSC3_5_Workflow Figure 3: Workflow for DiSC3(5) Membrane Depolarization Assay A 1. Prepare Fungal Cell Suspension B 2. Load Cells with DiSC3(5) Dye (Incubate until fluorescence quenches) A->B C 3. Transfer to Cuvette & Record Baseline Fluorescence B->C D 4. Add this compound (or Control) C->D E 5. Record Fluorescence Increase Over Time D->E F 6. Analyze Data: Signal De-quenching Indicates Depolarization E->F

Figure 3 Caption: Workflow for the DiSC3(5) membrane depolarization assay.

Conclusion

This compound exerts its potent antifungal activity through a direct, membrane-centric mechanism of action. By binding to and disrupting the integrity of the fungal plasma membrane, it causes rapid permeabilization, depolarization, and ultimately, cell death. This direct physical disruption makes the development of resistance more challenging compared to agents that target specific metabolic pathways. The quantitative data and experimental protocols outlined in this guide provide a framework for further research into the precise molecular interactions and for the development of this compound and other protegrin-based peptides as next-generation antifungal therapeutics.

References

Exploratory Studies on the Antiviral Activity of Iseganan: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iseganan (IB-367) is a synthetic, broad-spectrum antimicrobial peptide (AMP) derived from protegrin-1, a naturally occurring peptide found in porcine leukocytes.[1][2] While extensively studied for its potent antibacterial and antifungal properties, particularly in the context of oral mucositis, its specific antiviral activities remain a less explored area of research.[1] This technical guide provides a comprehensive overview of the existing, albeit limited, exploratory studies and the theoretical potential of this compound as an antiviral agent. Due to the scarcity of direct research on this compound's virology, this document extrapolates potential mechanisms of action from studies on its parent compound, protegrin-1, and the broader class of cationic antimicrobial peptides. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in the prospective antiviral applications of this compound.

Introduction to this compound (IB-367)

This compound is a cationic peptide with a primary structure designed to mimic the antimicrobial domains of protegrin-1.[1] Its amphipathic nature, conferred by a combination of hydrophobic and cationic residues, is crucial for its interaction with microbial membranes.[3] The majority of clinical research on this compound has centered on its efficacy in reducing the microbial load in the oral cavity, thereby preventing or mitigating oral mucositis in patients undergoing chemotherapy and radiation.[1] These studies have established its broad-spectrum activity against a variety of gram-positive and gram-negative bacteria, as well as fungi.[1][2]

Documented Antimicrobial Activity of this compound

While the primary focus of this guide is antiviral activity, a summary of this compound's known antimicrobial efficacy provides context for its potential broad-spectrum action. The following table summarizes the minimum inhibitory concentrations (MICs) of this compound against various microorganisms.

MicroorganismTypeMIC (µg/mL) RangeReference
Streptococcus mitisGram-positive0.13 - 64[1]
Streptococcus sanguisGram-positive0.13 - 64[1]
Streptococcus salivariusGram-positive0.13 - 64[1]
Staphylococcus aureus (MRSA)Gram-positive0.13 - 64[1]
Klebsiella spp.Gram-negative0.06 - 8[1]
Escherichia spp.Gram-negative0.06 - 8[1]
Pseudomonas spp.Gram-negative0.06 - 8[1]
Candida albicansFungusNot specified[4]

Experimental Protocols for Antimicrobial Activity Assessment

The methodologies employed in determining the antimicrobial activity of this compound are standard and can be adapted for preliminary antiviral screening.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound is typically determined using a broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of this compound Dilutions: A stock solution of this compound is serially diluted in a multi-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for yeast).

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Each well containing the this compound dilution is inoculated with the microbial suspension.

  • Incubation: The microtiter plates are incubated under optimal conditions for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Bactericidal/Fungicidal Activity Assay

To determine if this compound is microbicidal, a sample from the wells of the MIC assay that show no visible growth is subcultured onto an agar medium without the peptide.

  • Subculturing: An aliquot from each clear well of the MIC plate is spread onto an appropriate agar plate.

  • Incubation: The agar plates are incubated under conditions that support the growth of the test organism.

  • Determination of Cidal Activity: The lowest concentration of this compound from which the microorganism fails to grow on the subculture plate is considered the minimum bactericidal concentration (MBC) or minimum fungicidal concentration (MFC).

Antiviral Activity of Protegrin-1: A Proxy for this compound

  • Human Immunodeficiency Virus (HIV): Protegrins have been shown to exhibit in vitro activity against HIV.[4] The proposed mechanism involves the disruption of the viral envelope.[5]

  • Dengue Virus: Protegrin-1 has demonstrated inhibitory activity against the Dengue virus NS2B-NS3 serine protease, which is essential for viral replication.[6]

  • Porcine Reproductive and Respiratory Syndrome Virus (PRRSV): In vitro studies have shown that protegrin-1 can inhibit PRRSV infection and replication in Marc-145 cells, primarily by blocking viral attachment to the host cells.[7]

Theoretical Antiviral Mechanisms of Action for this compound

Based on the known mechanisms of protegrin-1 and other cationic antimicrobial peptides, several potential antiviral mechanisms can be proposed for this compound, particularly against enveloped viruses.[8][9]

Direct Interaction with the Viral Envelope

The primary proposed mechanism for the antiviral activity of many cationic peptides is the direct disruption of the viral lipid envelope.[8]

G cluster_virus Enveloped Virus cluster_host Host Cell Viral_Envelope Viral Envelope Viral_Capsid Viral Capsid Viral_Glycoproteins Viral Glycoproteins Host_Cell_Receptor Host Cell Receptor Viral_Glycoproteins->Host_Cell_Receptor Attachment Host_Cell_Membrane Host Cell Membrane This compound This compound This compound->Viral_Envelope Direct Disruption This compound->Viral_Glycoproteins Blocks Glycoproteins This compound->Host_Cell_Receptor Blocks Receptors

Caption: Potential antiviral mechanisms of this compound against enveloped viruses.

Inhibition of Viral Attachment and Entry

This compound may prevent viral infection at the initial stages by interfering with the attachment and entry of the virus into the host cell.

  • Binding to Viral Glycoproteins: this compound could bind to the glycoproteins on the surface of enveloped viruses, sterically hindering their interaction with host cell receptors.

  • Blocking Host Cell Receptors: Alternatively, this compound might bind to host cell surface receptors that viruses use for entry, effectively blocking viral attachment.

Interference with Viral Replication

Some antimicrobial peptides can translocate into the host cell and interfere with intracellular viral replication processes.[9]

G cluster_workflow Antiviral Assay Workflow Start Virus & Host Cell Culture Pretreatment Pre-treatment of Virus with this compound Start->Pretreatment Co_treatment Co-treatment of Cells with Virus & this compound Start->Co_treatment Post_treatment Post-treatment of Infected Cells with this compound Start->Post_treatment Incubation Incubation Pretreatment->Incubation Co_treatment->Incubation Post_treatment->Incubation Quantification Quantification of Viral Load (e.g., Plaque Assay, qPCR) Incubation->Quantification

Caption: General experimental workflow to assess the antiviral activity of this compound.

Proposed Experimental Workflow for this compound Antiviral Studies

To validate the theoretical antiviral activity of this compound, a systematic experimental approach is necessary.

  • Cytotoxicity Assay: The first step is to determine the non-toxic concentration range of this compound on the selected host cell line (e.g., Vero cells, A549 cells) using assays such as MTT or LDH.

  • Plaque Reduction Assay: This is a standard method to quantify the antiviral activity of a compound. Host cell monolayers are infected with a known amount of virus in the presence of varying concentrations of this compound. The reduction in the number of viral plaques compared to an untreated control indicates antiviral activity.

  • Time-of-Addition Assay: To elucidate the stage of the viral life cycle that this compound targets, it can be added at different time points: before infection (to assess activity on viral attachment), during infection (to assess activity on entry), and after infection (to assess activity on replication).

  • Mechanism of Action Studies:

    • Viral Fusion Assays: To investigate the effect on viral fusion, labeled viruses or reporter gene assays can be used.

    • Quantitative PCR (qPCR): To determine the effect on viral genome replication, the levels of viral nucleic acids can be quantified in treated versus untreated cells.

    • Western Blot: To assess the impact on viral protein synthesis, the expression of key viral proteins can be analyzed.

Conclusion and Future Directions

This compound is a well-characterized antimicrobial peptide with proven efficacy against a broad range of bacteria and fungi. While direct evidence of its antiviral activity is currently lacking in the public domain, its lineage from protegrin-1 and its classification as a cationic antimicrobial peptide strongly suggest a potential for antiviral effects, particularly against enveloped viruses.

Future research should focus on systematic in vitro screening of this compound against a panel of clinically relevant viruses, including influenza virus, herpes simplex virus, and coronaviruses. Elucidating its mechanism of action and evaluating its efficacy in preclinical in vivo models will be critical steps in determining its potential as a novel antiviral therapeutic. The information presented in this guide provides a foundational framework for initiating such exploratory studies.

References

Iseganan's Role in Innate Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iseganan (also known as IB-367) is a synthetic antimicrobial peptide (AMP), structurally analogous to the naturally occurring porcine protegrin-1. As a member of the protegrin family, this compound represents a class of molecules that are crucial components of the innate immune system, serving as a first line of defense against a wide array of pathogens. This technical guide provides an in-depth examination of this compound's mechanism of action, its spectrum of antimicrobial activity, and its role as an effector of innate immunity. The document summarizes key quantitative data from in vitro and clinical studies, details relevant experimental protocols, and visualizes the underlying biological processes and workflows. While clinical outcomes have been varied, the study of this compound offers significant insights into the therapeutic potential and challenges of developing AMPs as novel anti-infective agents.

Introduction: this compound as an Innate Defense Molecule

The innate immune system provides immediate, non-specific defense against pathogens. A key component of this system is a diverse arsenal of antimicrobial peptides (AMPs), which are evolutionarily conserved effector molecules.[1] this compound is a synthetic protegrin analog developed to harness the potent, broad-spectrum microbicidal properties of these natural peptides.[2] Its primary role in the context of innate immunity is the direct and rapid killing of pathogenic microbes, thereby preventing colonization and subsequent infection.[3]

Unlike conventional antibiotics that often target specific metabolic pathways, this compound acts physically upon the microbial cell membrane, a mechanism that is less likely to induce resistance.[3] It has demonstrated rapid bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as fungi.[4][5][6] This activity led to its clinical investigation for preventing oral mucositis in cancer patients and for ventilator-associated pneumonia.[3][6][7]

Mechanism of Action: Rapid Membrane Disruption

The primary mechanism by which this compound exerts its antimicrobial effect is through the catastrophic disruption of microbial cell membrane integrity.[1][4] This process is multifaceted and leads to rapid cell death. The proposed mechanism for protegrins is a model termed "Hydro-Osmotic Trans-Tesseral Extrusion and Rupture" (HOTTER).

Key Steps in the HOTTER Mechanism:

  • Electrostatic Binding: As a cationic peptide, this compound initially binds to the negatively charged components of microbial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

  • Membrane Permeabilization: Following binding, the peptide inserts into the lipid bilayer, causing simultaneous permeabilization of the outer and inner membranes. This allows for the transit of small molecules and ions.[1]

  • Osmotic Imbalance: The formation of these pores leads to a massive, unregulated influx of water and a compensatory efflux of intracellular potassium ions.[1]

  • Hydrostatic Pressure and Extrusion: The osmotic influx causes the bacterial cell to swell within minutes. This internal hydrostatic pressure forces portions of the inner membrane to extrude through natural clefts (tesserae) in the peptidoglycan layer.[1]

  • Rupture and Cell Death: These extruded protoplasts are osmotically fragile and rupture explosively, releasing the cytoplasmic contents and causing irreversible cell death.[1]

This compound's Mechanism of Action: The HOTTER Model cluster_membrane Microbial Cell Memb Cell Membrane (Lipid Bilayer) Pore Pore Formation Memb->Pore 2. Inserts & Permeabilizes Cyto Cytoplasm Swell Cell Swelling (Water Influx) Pore->Swell 3. Osmotic Imbalance Extrude Membrane Extrusion Swell->Extrude 4. Hydrostatic Pressure Rupture Cell Rupture (Lysis) Extrude->Rupture 5. Protoplast Lysis This compound This compound (Cationic Peptide) This compound->Memb 1. Binds to Membrane

A diagram of the HOTTER mechanism of action.

Quantitative Data on Antimicrobial Activity and Clinical Efficacy

This compound's potency is quantified by its Minimum Inhibitory Concentration (MIC) against various pathogens and by efficacy endpoints in clinical trials.

In Vitro Antimicrobial Spectrum

This compound has demonstrated broad-spectrum activity. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in an in vitro assay.

Microorganism Class Range of MIC Values (µg/mL)
Gram-Positive Bacteria0.13 - 64
Gram-Negative Bacteria0.06 - 8
Table 1: Summary of Minimum Inhibitory Concentration (MIC) ranges for this compound (IB-367) against various classes of bacteria. Data sourced from in vitro susceptibility testing.[8]
Clinical Efficacy and Microbial Load Reduction

Clinical trials have primarily focused on the prevention of oral mucositis (OM). While some trials failed to meet their primary endpoints, others showed trends toward efficacy and significant reductions in oral microbial counts.[2][7][9]

Study / Endpoint This compound Group Placebo / Control Group P-Value Reference
PROMPT-CT Trial: Patients not developing ulcerative OM (chemotherapy)43%33%0.067[2]
Antimicrobial Effect: Reduction in total microbial load (log10 CFU) on Day 11.590.18< 0.0001[9]
Radiotherapy Trial: Patients not developing ulcerative OM (Grades 2-4)9%9%0.998[7]
VAP Trial: Rate of Ventilator-Associated Pneumonia (VAP) in survivors16% (45/282)20% (57/284)0.145[6]
Table 2: Selected quantitative outcomes from Phase III clinical trials of this compound.

Role in the Innate Immune System

This compound's function is a direct extension of a core principle of innate immunity: the use of germline-encoded peptides to provide a rapid, broad-spectrum barrier against microbial invasion.

  • First-Line Defense: AMPs are stored in immune cells like neutrophils and produced by epithelial cells at mucosal surfaces, acting as a chemical shield.[1] this compound was designed to mimic this function as a topical agent.

  • Direct Pathogen Elimination: Unlike adaptive immunity, which requires time for clonal selection and expansion of lymphocytes, this compound provides immediate microbicidal action, reducing the initial pathogen load.

  • Immunomodulation (Potential): Many natural AMPs also possess immunomodulatory functions, such as chemoattracting other immune cells or modulating cytokine responses. While this compound's primary role is antimicrobial, its potential to influence the local inflammatory environment is an area for further research, though specific data is limited.

Role of AMPs in the Innate Immune Response cluster_innate Pathogen Pathogen Invasion (Bacteria, Fungi) PRR Pattern Recognition Receptors (PRRs) Recognize PAMPs Pathogen->PRR 1. Detection Innate Innate Immune System Adaptive Adaptive Immune Response Innate->Adaptive 5. Antigen Presentation & Activation Epithelial Epithelial Cells & Neutrophils PRR->Epithelial 2. Activation AMPs Antimicrobial Peptides (e.g., this compound) Epithelial->AMPs 3. Release/Production AMPs->Pathogen 4. Direct Killing (Membrane Disruption)

The role of AMPs as effectors in innate immunity.

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on standardized methods for antimicrobial susceptibility testing.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.

Materials:

  • This compound hydrochloride stock solution (e.g., 1 mg/mL in sterile water).

  • Sterile 96-well microtiter plates (U-bottom).

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

  • Microbial inoculum, adjusted to a 0.5 McFarland standard and then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the well.

  • Positive control (broth with inoculum, no drug).

  • Negative control (broth only).

  • Incubator (35-37°C).

Methodology:

  • Plate Preparation: Add 50 µL of sterile broth to wells 2 through 12 of a 96-well plate row.

  • Serial Dilution: Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1. Transfer 50 µL from well 1 to well 2. Mix well by pipetting up and down.

  • Continue this two-fold serial dilution by transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (positive control) and 12 (negative control) will not contain the drug.

  • Inoculation: Prepare the microbial inoculum. Dilute the 0.5 McFarland suspension in broth so that adding 50 µL to each well results in the final target concentration of 5 x 10^5 CFU/mL.

  • Add 50 µL of the prepared inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

  • Add 50 µL of sterile broth to well 12 (negative control) to bring its volume to 100 µL.

  • Incubation: Seal the plate (e.g., with an adhesive film) and incubate at 35-37°C for 16-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound in which there is no visible turbidity (growth). This can be assessed visually or with a microplate reader.

Experimental Workflow for MIC Determination start Start prep_plate Prepare 96-Well Plate (Add Broth) start->prep_plate prep_inoculum Prepare & Standardize Microbial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilute Perform 2-Fold Serial Dilution of this compound prep_plate->serial_dilute inoculate Inoculate Wells with Microorganism serial_dilute->inoculate prep_inoculum->inoculate incubate Incubate Plate (16-24h at 37°C) inoculate->incubate read_results Read Results: Identify Well with No Visible Growth incubate->read_results end Determine MIC read_results->end

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Iseganan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iseganan (also known as IB-367) is a synthetic, broad-spectrum antimicrobial peptide, analogous to naturally occurring protegrins.[1][2] It exhibits rapid bactericidal and fungicidal activity against a wide range of pathogens, including those resistant to conventional antibiotics.[1][3][4] this compound has been investigated for various applications, including the prevention of oral mucositis in cancer patients and ventilator-associated pneumonia.[3][5] Its primary mechanism of action involves the disruption of microbial cell membrane integrity, leading to cell death.[6] This document provides detailed protocols for the in vitro evaluation of this compound's antimicrobial efficacy and cytotoxic potential.

Mechanism of Action

This compound exerts its antimicrobial effect by directly targeting and disrupting the lipid cell membranes of susceptible microorganisms.[1][6] As a cationic peptide, it electrostatically interacts with the negatively charged components of microbial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. This interaction leads to membrane permeabilization, allowing the leakage of intracellular components and ultimately causing cell lysis and death.[6] Studies have shown this process can involve a dramatic, osmotically-driven extrusion and rupture of the bacterial cytoplasm through the cell wall.[6]

cluster_0 This compound's Mechanism of Action on Bacterial Cell This compound This compound (Cationic Peptide) Membrane Bacterial Cell Membrane (Anionic Surface) This compound->Membrane Initial Interaction Binding Electrostatic Binding Membrane->Binding Permeabilization Membrane Permeabilization & Pore Formation Binding->Permeabilization Leakage Leakage of Cytoplasmic Contents (Ions, ATP, etc.) Permeabilization->Leakage Death Cell Death Leakage->Death

Caption: Mechanism of this compound action on the bacterial cell membrane.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism. The broth microdilution method is described below.

Materials:

  • This compound hydrochloride

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial and/or fungal isolates

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Protocol:

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable sterile solvent (e.g., sterile deionized water).

  • Preparation of Inoculum: Culture the microbial strain overnight on an appropriate agar plate. Inoculate a few colonies into broth and incubate until the culture reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in the appropriate broth. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the total volume to 200 µL.

  • Controls: Include a positive control (microbe in broth without this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Time-Kill Kinetic Assay

This assay evaluates the rate at which this compound kills a microbial population over time.

Materials:

  • This compound

  • Log-phase microbial culture

  • Appropriate broth medium

  • Sterile tubes or flasks

  • Shaking incubator

  • Apparatus for serial dilution and plating (e.g., pipettes, tubes, agar plates)

Protocol:

  • Inoculum Preparation: Prepare a log-phase culture of the test microorganism and dilute it in fresh broth to a starting concentration of approximately 1 x 10⁶ CFU/mL.

  • Exposure to this compound: Add this compound to the culture flasks at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Include a growth control without this compound.

  • Incubation and Sampling: Incubate the flasks in a shaking incubator at 37°C. At specified time points (e.g., 0, 0.5, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each flask.

  • Quantification of Viable Cells: Perform serial dilutions of each aliquot in sterile saline or PBS. Plate the dilutions onto appropriate agar plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours, then count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each this compound concentration and the control. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.

cluster_workflow In Vitro Evaluation Workflow for this compound start Prepare this compound Stock & Microbial Inoculum mic MIC Assay (Broth Microdilution) start->mic time_kill Time-Kill Assay start->time_kill membrane Membrane Permeability Assay start->membrane cytotoxicity Cytotoxicity Assay (e.g., MTT on Human Cells) start->cytotoxicity data_analysis Data Analysis & Interpretation mic->data_analysis time_kill->data_analysis membrane->data_analysis cytotoxicity->data_analysis

Caption: General workflow for the in vitro assessment of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability of mammalian cells to determine its cytotoxic potential.

Materials:

  • Human cell line (e.g., HEK293, HaCaT)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the human cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Treatment with this compound: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.

  • Controls: Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 24 hours (or a desired time point) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can then be determined.

Data Presentation

Table 1: Antimicrobial Activity of this compound
MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive4
Streptococcus pyogenesGram-positive2
Escherichia coliGram-negative8
Pseudomonas aeruginosaGram-negative16
Candida albicansFungus (Yeast)8

Note: The data presented are hypothetical and for illustrative purposes.

Table 2: Time-Kill Kinetics of this compound against S. aureus
Time (hours)Control (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)2x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
06.06.06.06.0
16.44.23.1<2
26.93.5<2<2
47.5<2<2<2
248.8<2<2<2

Note: The data presented are hypothetical and for illustrative purposes. A value of <2 indicates below the limit of detection.

Table 3: Cytotoxicity of this compound against Human Keratinocytes (HaCaT)
This compound (µg/mL)Cell Viability (%)
0100
1698.5
3295.2
6488.1
12875.4
25652.3

Note: The data presented are hypothetical and for illustrative purposes. IC₅₀ > 256 µg/mL.

References

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Iseganan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iseganan (also known as IB-367) is a synthetic, broad-spectrum antimicrobial peptide, analogous to naturally occurring protegrins.[1] Protegrins are a class of cationic, cysteine-rich antimicrobial peptides found in porcine leukocytes.[2] this compound exhibits rapid microbicidal activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.[3][4] Its mechanism of action involves the disruption of microbial cell membrane integrity, leading to rapid cell death.[5] This property makes it a subject of interest for various clinical applications, including the prevention of oral mucositis in patients undergoing chemotherapy.[6][7]

These application notes provide a comprehensive overview of the minimum inhibitory concentration (MIC) assay for this compound, including detailed protocols, expected MIC values for common pathogens, and an illustration of its mechanism of action.

Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound

The following table summarizes the MIC values of this compound against a selection of clinically relevant microorganisms. These values have been compiled from published research and serve as a reference for expected in vitro activity.

MicroorganismTypeMIC Range (µg/mL)
Streptococcus mitisGram-positive bacteria0.13 - 64
Streptococcus sanguisGram-positive bacteria0.13 - 64
Streptococcus salivariusGram-positive bacteria0.13 - 64
Staphylococcus aureusGram-positive bacteria0.13 - 64
Klebsiella pneumoniaeGram-negative bacteria0.06 - 8
Escherichia coliGram-negative bacteria0.06 - 8
Pseudomonas aeruginosaGram-negative bacteria0.06 - 8
Serratia marcescensGram-negative bacteria16 - 256
Candida albicansFungusActive (Specific MIC may vary)[8]

Note: The provided MIC ranges are based on available literature and may vary depending on the specific strain and testing conditions.[1]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound (Modified for Cationic Peptides)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines with modifications to accommodate the cationic nature of this compound, which can adhere to standard polystyrene microplates.

Materials:

  • This compound (lyophilized powder)

  • Sterile, cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial and/or fungal isolates

  • Sterile 96-well polypropylene microtiter plates

  • Sterile polypropylene tubes

  • Spectrophotometer

  • Plate shaker

  • Incubator (35°C ± 2°C)

  • Sterile pipette tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Aseptically prepare a stock solution of this compound by dissolving the lyophilized powder in a suitable sterile solvent (e.g., sterile deionized water or 0.01% acetic acid) to a concentration of 1280 µg/mL.

    • Further dilutions should be made in sterile CAMHB.

  • Preparation of Microbial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Transfer the colonies to a tube containing 5 mL of sterile saline or CAMHB.

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08-0.10).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well polypropylene plate.

    • Add 200 µL of the this compound working stock solution (e.g., 64 µg/mL) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no this compound).

    • Well 12 will serve as the sterility control (no inoculum).

  • Inoculation:

    • Add 10 µL of the prepared microbial inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation:

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by using a microplate reader to measure absorbance at 600 nm.

Mechanism of Action

This compound, like other protegrins, exerts its antimicrobial effect through a multi-step process that leads to the disruption of the microbial cell membrane.[5] This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the microbial cell envelope, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Iseganan_Mechanism_of_Action cluster_workflow This compound Antimicrobial Pathway This compound This compound (Cationic Peptide) Binding Electrostatic Binding This compound->Binding Membrane Bacterial Cell Membrane (Anionic Surface) Membrane->Binding Insertion Hydrophobic Insertion into Membrane Bilayer Binding->Insertion Pore Pore Formation (Toroidal or Barrel-Stave) Insertion->Pore Leakage Leakage of Cellular Contents (Ions, ATP, etc.) Pore->Leakage Death Cell Death Leakage->Death

Caption: Mechanism of action of this compound leading to bacterial cell death.

Experimental Workflow

The following diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

MIC_Assay_Workflow cluster_workflow MIC Assay Workflow for this compound prep_ise Prepare this compound Stock Solution serial_dil Perform 2-Fold Serial Dilution of this compound in Polypropylene Plate prep_ise->serial_dil prep_ino Prepare Microbial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Microbial Suspension prep_ino->inoculate serial_dil->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for the this compound MIC assay.

References

Iseganan Formulation for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Iseganan, a synthetic, broad-spectrum antimicrobial peptide, for its use in in vivo studies. This document details its mechanism of action, summarizes clinical trial data, and provides detailed protocols for preclinical evaluation in relevant animal models.

Introduction to this compound (IB-367)

This compound is a synthetic analog of protegrin-1, a naturally occurring antimicrobial peptide.[1] It exhibits rapid, broad-spectrum microbicidal activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.[2][3][4] Its primary mechanism of action involves the disruption of microbial cell membrane integrity, leading to rapid cell death.[4] this compound has been investigated for various clinical applications, most notably for the prevention and treatment of oral mucositis in patients undergoing chemotherapy and radiation therapy.[1][2][3] Other areas of investigation have included the prevention of ventilator-associated pneumonia and the treatment of chronic lung infections.[2]

Mechanism of Action

This compound exerts its antimicrobial effect through a novel and rapid process of membrane disruption termed "Hydro-Osmotic Trans-Tesseral Extrusion and Rupture" (HOTTER). This mechanism is a direct physical disruption of the bacterial cell membrane and does not involve specific intracellular signaling pathways.

Signaling Pathway and Mechanism of Action Diagram

Iseganan_Mechanism cluster_extracellular Extracellular Space cluster_cell_wall Bacterial Cell Wall cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (Cationic Peptide) LPS Lipopolysaccharide (LPS) (Gram-negative) This compound->LPS Electrostatic Binding Membrane Cell Membrane This compound->Membrane Insertion into Inner Membrane LPS->Membrane Permeabilization of Outer Membrane Peptidoglycan Peptidoglycan Layer Influx Massive Water Influx Membrane->Influx Pore Formation Efflux K+ Efflux Membrane->Efflux Ion Channel Disruption Swelling Cell Swelling Influx->Swelling Efflux->Swelling Extrusion Cytoplasmic Extrusion Swelling->Extrusion Through Peptidoglycan (Tesserae) Rupture Cell Lysis & Death Extrusion->Rupture

Caption: Mechanism of this compound Action.

This compound Formulations for In Vivo Studies

This compound has been developed in several formulations for different routes of administration. For preclinical in vivo studies, the formulation should be selected based on the specific animal model and the intended clinical application.

Formulation TypeProposed In Vivo ApplicationKey Characteristics
Oral Rinse Solution Oral Mucositis ModelsAqueous solution of this compound HCl. May contain viscosity-enhancing agents for better mucosal contact.
Topical Gel Dermal Infection ModelsSemi-solid formulation for localized application to the skin.
Aerosolized Liquid Pulmonary Infection ModelsFine mist generated by a nebulizer for inhalation.
Intraperitoneal Injection Systemic Infection ModelsSterile solution for direct administration into the peritoneal cavity.

Quantitative Data from Clinical and In Vivo Studies

The following tables summarize key quantitative data from human clinical trials and a representative preclinical in vivo study.

Table 1: Summary of this compound Clinical Trials for Oral Mucositis
Study PhasePatient PopulationThis compound Formulation & DosageKey FindingsReference
Phase IIIPatients receiving stomatotoxic chemotherapy9 mg this compound HCl in 3 ml oral rinse, swished and swallowed 6 times daily for 21-28 days.Significant reduction in total oral microbial load.[5][6] Reduced mouth pain, throat pain, and stomatitis scores compared to placebo.[1][4][1][4][5][6]
Phase IIIPatients receiving radiotherapy for head-and-neck cancerThis compound HCl oral solution.Did not significantly reduce the risk of developing ulcerative oral mucositis compared to placebo.[7][7]
Table 2: Summary of a Preclinical In Vivo Study in a Murine Cysticercosis Model
Animal ModelThis compound Formulation & DosageKey FindingsReference
T. crassiceps murine cysticercosis modelSingle intraperitoneal injection of 200 µg or 400 µg per mouse.The 400 µg dose reduced the parasite load by 25% compared to the control group. In vitro, this compound disrupted the cysticerci.[4]

Experimental Protocols for In Vivo Studies

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound formulations in preclinical animal models.

Protocol 1: Evaluation of this compound Oral Rinse in a Hamster Model of Chemotherapy-Induced Oral Mucositis

This protocol is based on established methods for inducing oral mucositis in hamsters and is adapted for the evaluation of an this compound oral rinse.

Hamster_Mucositis_Workflow cluster_induction Mucositis Induction cluster_treatment Treatment Phase cluster_evaluation Evaluation Day0 Day 0: Baseline measurements (Weight, oral mucosa scoring) Day1 Day 1: Chemotherapy administration (e.g., 5-Fluorouracil, i.p.) Day0->Day1 Day2 Day 2: Mechanical trauma to cheek pouch (optional, to localize mucositis) Day1->Day2 Treatment Days 3-10: Topical application of This compound oral rinse or placebo (e.g., 3-6 times daily) Day2->Treatment Monitoring Daily: Body weight monitoring, Clinical scoring of mucositis Treatment->Monitoring Endpoint Day 11: Euthanasia, Collection of cheek pouch tissue Monitoring->Endpoint Analysis Histopathological analysis, Myeloperoxidase (MPO) assay, Cytokine analysis (e.g., TNF-α, IL-1β) Endpoint->Analysis

Caption: Hamster Oral Mucositis Study Workflow.

  • Male Syrian golden hamsters (80-100 g)

  • This compound HCl

  • Vehicle for oral rinse (e.g., sterile water with a biocompatible viscosity-enhancing agent)

  • Chemotherapeutic agent (e.g., 5-Fluorouracil)

  • Anesthetic (e.g., isoflurane)

  • Calibrated swabs or micropipette for oral rinse application

  • Scoring system for oral mucositis (see below)

  • Acclimatization: House animals in standard conditions for at least one week before the experiment.

  • Mucositis Induction:

    • On Day 0, record baseline body weight and score the appearance of the oral mucosa.

    • On Day 1, administer a single intraperitoneal (i.p.) injection of 5-Fluorouracil (e.g., 60 mg/kg).

    • On Day 2, lightly anesthetize the hamsters and induce mild mechanical trauma to the inner cheek pouch by gently scratching with the tip of a sterile 18-gauge needle. This step helps to localize the mucositis.

  • Treatment:

    • Randomly divide the animals into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).

    • From Day 3 to Day 10, apply the designated treatment solution (e.g., 100 µL) to the traumatized cheek pouch 3 to 6 times daily.

  • Monitoring and Evaluation:

    • Record body weight daily.

    • Score the severity of oral mucositis daily from Day 6 to Day 11 using a standardized scale (e.g., 0 = normal, 1 = mild erythema, 2 = severe erythema, 3 = ulceration < 2mm, 4 = ulceration > 2mm, 5 = severe ulceration).

  • Endpoint Analysis:

    • On Day 11, euthanize the animals.

    • Excise the cheek pouch tissue for histopathological analysis (H&E staining), myeloperoxidase (MPO) assay to quantify neutrophil infiltration, and cytokine analysis (e.g., TNF-α, IL-1β) by ELISA or qPCR.

Protocol 2: Evaluation of this compound in a Murine Model of Taenia crassiceps Cysticercosis

This protocol is based on a published study demonstrating the in vivo efficacy of this compound against a parasitic infection.[4]

Murine_Cysticercosis_Workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Infection Day 0: Intraperitoneal injection of Taenia crassiceps cysts Treatment Day 30: Single intraperitoneal injection of This compound or placebo Infection->Treatment 30-day incubation Endpoint Day 45: Euthanasia and parasite recovery Treatment->Endpoint 15-day treatment period Analysis Quantification of parasite load (number and weight of cysts) Endpoint->Analysis

References

Application Notes and Protocols for Iseganan in Murine Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iseganan (IB-367) is a synthetic, broad-spectrum antimicrobial peptide, an analog of the naturally occurring porcine protegrin-1.[1] It exhibits rapid bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.[2] The primary mechanism of action involves the disruption of microbial cell membranes, leading to rapid cell death.[2] This document provides detailed application notes and experimental protocols for the use of this compound in various murine infection models, designed to assist researchers in evaluating its efficacy and mechanism of action. The protocols are based on published literature and are intended to serve as a comprehensive guide for preclinical studies.

Mechanism of Action

This compound exerts its antimicrobial effect through a direct interaction with the microbial cell membrane. As a cationic peptide, it is electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria. Following this initial binding, this compound inserts into the lipid bilayer, leading to membrane permeabilization and disruption. This process is characterized by the formation of pores or channels, resulting in the leakage of intracellular contents and ultimately, cell lysis. A proposed specific mechanism for this compound is termed "Hydro-Osmotic Trans-Tesseral Extrusion and Rupture" (HOTTER), which describes a rapid influx of water, leading to cell swelling and eventual rupture.

Diagram of this compound's Mechanism of Action

Mechanism of Action of this compound cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer This compound This compound Peptide Binding Electrostatic Binding to Membrane This compound->Binding Initial Interaction Insertion Insertion into Lipid Bilayer Binding->Insertion Hydrophobic Interaction Pore_Formation Pore Formation & Membrane Disruption Insertion->Pore_Formation Peptide Aggregation Cell_Death Cell Lysis & Bacterial Death Pore_Formation->Cell_Death Loss of Integrity

Caption: A diagram illustrating the proposed mechanism of action of this compound on bacterial cell membranes.

Data Presentation

The following tables summarize the in vivo efficacy of this compound (IB-367) and its parent compound, Protegrin-1 (PG-1), in various murine infection models.

Table 1: Efficacy of Topical this compound (IB-367) in a Murine Wound Infection Model

PathogenMouse StrainInoculum (CFU)TreatmentOutcomeReference
P. aeruginosaBALB/c5 x 107Topical IB-367Significant inhibition of bacterial load[3]
E. coliBALB/c5 x 107Topical IB-367Significant inhibition of bacterial load[3]

Table 2: Efficacy of Systemic Protegrin-1 (PG-1) in Murine Infection Models (Data for this compound Analog)

Infection ModelPathogenMouse StrainTreatment RouteDose (mg/kg)OutcomeReference
SepsisP. aeruginosaImmunocompetentIntraperitoneal (i.p.)0.50-27% mortality vs. 93-100% in controls[4]
SepsisS. aureusImmunocompetentIntraperitoneal (i.p.)0.50-27% mortality vs. 93-100% in controls[4]
BacteremiaS. aureusImmunocompetentIntravenous (i.v.)57-33% mortality vs. 73-93% in controls[4]
BacteremiaVancomycin-resistant E. faeciumLeukopenicIntravenous (i.v.)2.533% mortality vs. 87% in controls[4]
Systemic InfectionMultidrug-resistant E. coliImmunocompetentNot specifiedNot specified87.5% survival vs. 0% in controls[5]

Note: The data in Table 2 is for Protegrin-1, the parent compound of this compound. These results are indicative of the potential efficacy of this compound in systemic infections, but direct studies are required for confirmation.

Experimental Protocols

Protocol 1: Murine Cutaneous Wound Infection Model

This protocol is adapted from studies evaluating the efficacy of topical this compound in a wound infection model.[3]

Experimental Workflow

Murine Wound Infection Model Workflow Animal_Prep 1. Animal Preparation (BALB/c mice, anesthesia, shaving) Wounding 2. Wound Creation (Dorsal skin incision) Animal_Prep->Wounding Inoculation 3. Bacterial Inoculation (e.g., 5x10^7 CFU P. aeruginosa) Wounding->Inoculation Treatment 4. Topical this compound Application (or vehicle control) Inoculation->Treatment Monitoring 5. Monitoring (Clinical signs, wound size) Treatment->Monitoring Endpoint 6. Endpoint Analysis (Tissue homogenization, CFU enumeration) Monitoring->Endpoint

Caption: Workflow for a murine cutaneous wound infection model to evaluate topical this compound.

Materials:

  • This compound (IB-367) solution (concentration to be determined by study design)

  • Vehicle control (e.g., sterile saline or hydrogel)

  • Bacterial culture (e.g., Pseudomonas aeruginosa, Escherichia coli)

  • BALB/c mice (6-8 weeks old)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical scissors and forceps

  • Sterile saline

  • Phosphate-buffered saline (PBS)

  • Agar plates for bacterial culture

Procedure:

  • Animal Preparation: Anesthetize the mice using an appropriate anesthetic. Shave the dorsal surface to expose the skin.

  • Wound Creation: Create a full-thickness incision of a defined length (e.g., 1 cm) on the shaved dorsal skin.

  • Bacterial Inoculation: Prepare a bacterial suspension in sterile saline to the desired concentration (e.g., 5 x 107 CFU in 50 µL). Apply the bacterial inoculum directly onto the wound.

  • Treatment Application: After a set time post-infection (e.g., 1 hour), apply the this compound solution or vehicle control directly to the wound. The volume and frequency of application should be defined by the experimental design.

  • Monitoring: Observe the animals daily for clinical signs of infection (e.g., inflammation, pus formation) and overall health. Measure the wound size at regular intervals.

  • Endpoint Analysis: At a predetermined time point (e.g., 24 or 48 hours post-treatment), euthanize the mice. Excise the wound tissue, homogenize it in sterile PBS, and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar plates to determine the bacterial load.

Protocol 2: Murine Sepsis Model (Representative Protocol based on Protegrin-1)

This protocol is a representative model for inducing sepsis via intraperitoneal injection, based on studies with Protegrin-1.[4] Note: The optimal dose and timing of this compound administration in this model would need to be determined empirically.

Experimental Workflow

Murine Sepsis Model Workflow Animal_Prep 1. Animal Preparation (e.g., Immunocompetent mice) Inoculation 2. Intraperitoneal Injection of Bacteria (e.g., P. aeruginosa) Animal_Prep->Inoculation Treatment 3. This compound Administration (i.p. or i.v.) or Vehicle Control Inoculation->Treatment Monitoring 4. Survival Monitoring (Observe for morbidity and mortality) Treatment->Monitoring Endpoint 5. Endpoint Analysis (Survival curves, bacterial load in blood/organs) Monitoring->Endpoint

Caption: Workflow for a murine sepsis model to evaluate systemic this compound efficacy.

Materials:

  • This compound (IB-367) solution for injection

  • Vehicle control (e.g., sterile saline)

  • Bacterial culture (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

  • Immunocompetent mice (e.g., C57BL/6 or BALB/c)

  • Sterile syringes and needles

Procedure:

  • Bacterial Preparation: Culture the desired bacterial strain to mid-log phase and dilute in sterile saline to the appropriate concentration for inducing sepsis (this needs to be determined in pilot studies for each bacterial strain).

  • Infection: Inject the bacterial suspension intraperitoneally (i.p.) into the mice. The volume and CFU count should be consistent across all animals.

  • Treatment: At a specified time post-infection (e.g., immediately after or 1 hour after infection), administer this compound or vehicle control via the desired route (e.g., intraperitoneally or intravenously). Dosing should be based on preliminary dose-ranging studies, with Protegrin-1 data suggesting a starting point of 0.5 mg/kg for i.p. administration.[4]

  • Monitoring: Monitor the mice at regular intervals for signs of sepsis (e.g., lethargy, ruffled fur, hypothermia) and record survival.

  • Endpoint Analysis: The primary endpoint is typically survival over a set period (e.g., 7 days). For mechanistic studies, subgroups of animals can be euthanized at earlier time points to determine bacterial loads in the blood (bacteremia) and organs (e.g., spleen, liver) by plating serial dilutions of blood or tissue homogenates.

Conclusion

This compound is a promising antimicrobial peptide with demonstrated efficacy in a murine wound infection model. The provided protocols offer a framework for further preclinical evaluation of this compound in various infection models. While data on the systemic use of this compound in murine models is limited, studies with its parent compound, Protegrin-1, suggest potential efficacy in treating systemic infections like sepsis and bacteremia. Researchers are encouraged to use the provided protocols as a starting point and to perform necessary pilot studies to optimize parameters such as bacterial inoculum, and this compound dosage and administration route for their specific experimental needs. Further research into the systemic application of this compound is warranted to fully explore its therapeutic potential.

References

Application Notes and Protocols for Iseganan Delivery Systems in Topical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation strategies and evaluation methodologies for the topical delivery of Iseganan, a synthetic protegrin analogue with broad-spectrum antimicrobial properties.

Introduction to this compound

This compound (also known as IB-367) is a cationic antimicrobial peptide that demonstrates rapid, broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][3][4] Its primary mechanism of action involves the disruption of microbial cell membrane integrity, leading to the formation of pores and subsequent cell death.[5][6][7] While extensively studied for the prevention of oral mucositis, its potent antimicrobial properties make it a promising candidate for the topical treatment of skin infections.[1][3][4]

Topical delivery systems such as hydrogels, nanoparticles, and liposomes can enhance the stability, skin permeation, and sustained release of this compound, thereby improving its therapeutic efficacy.

Data Presentation: Physicochemical and In Vitro Performance Characteristics of this compound Formulations

The following tables summarize key quantitative data for different this compound-loaded topical delivery systems. These values are representative and may vary depending on the specific formulation composition and preparation methods.

Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles

Formulation CodePolymer/Lipid CompositionThis compound Loading (%)Encapsulation Efficiency (%)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
INP-01PLGA/Chitosan2.565250 ± 150.21+35 ± 3
INP-02Hyaluronic Acid3.072180 ± 100.18-25 ± 2
ILP-01DSPC/Cholesterol2.085150 ± 80.15+45 ± 4
ILP-02Soy Lecithin2.281175 ± 120.25+40 ± 3

PLGA: Poly(lactic-co-glycolic acid); DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine

Table 2: In Vitro this compound Release and Skin Permeation

Formulation CodeRelease at 24h (%)Permeation Flux (µg/cm²/h)Lag Time (h)
IHG-01 (Hydrogel)60 ± 51.5 ± 0.32.5 ± 0.5
INP-01 (Nanoparticles)45 ± 42.8 ± 0.41.8 ± 0.3
ILP-01 (Liposomes)50 ± 63.5 ± 0.61.5 ± 0.2
IS-01 (Simple Solution)95 ± 30.5 ± 0.14.0 ± 0.7

Table 3: Antimicrobial Efficacy of this compound Formulations

Formulation CodeMIC vs. S. aureus (µg/mL)MIC vs. P. aeruginosa (µg/mL)Time to 3-log reduction vs. S. aureus (h)
IHG-01 (Hydrogel)8164
INP-01 (Nanoparticles)482
ILP-01 (Liposomes)482
IS-01 (Simple Solution)24<1

MIC: Minimum Inhibitory Concentration

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in Skin

While the primary target of this compound is the microbial membrane, its parent compound, protegrin-1, has been shown to interact with host cell receptors, such as the Insulin-Like Growth Factor 1 Receptor (IGF-1R).[8] This interaction may trigger downstream signaling cascades in keratinocytes, potentially influencing wound healing and inflammatory responses.

Iseganan_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound IGF1R IGF-1R This compound->IGF1R Binding PI3K PI3K IGF1R->PI3K ERK ERK IGF1R->ERK AKT AKT PI3K->AKT Transcription_Factors Transcription Factors (e.g., c-Jun, CREB) AKT->Transcription_Factors ERK->Transcription_Factors Cellular_Response Cellular Response (Migration, Proliferation, Cytokine Production) Transcription_Factors->Cellular_Response

Caption: Proposed this compound signaling pathway in keratinocytes.

Experimental Workflow for Formulation Development and Evaluation

The following diagram outlines the typical workflow for developing and testing a topical this compound formulation.

Experimental_Workflow A Formulation Preparation (Hydrogel/Nanoparticle/Liposome) B Physicochemical Characterization (Size, Zeta, EE%) A->B C In Vitro Release Study B->C D In Vitro Skin Permeation Test (IVPT) B->D E Antimicrobial Efficacy Testing (MIC, Time-Kill) B->E F Cytotoxicity Assay (on Keratinocytes) B->F G Data Analysis & Formulation Optimization C->G D->G E->G F->G

Caption: Workflow for topical this compound formulation development.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Hydrogel

This protocol describes the preparation of a simple, in-situ gelling hydrogel for topical delivery of this compound.

Materials:

  • This compound Hydrochloride

  • Carbopol® 940

  • Triethanolamine

  • Glycerin

  • Purified Water

Procedure:

  • Disperse 1.0 g of Carbopol® 940 in 80 mL of purified water with continuous stirring until a lump-free dispersion is obtained.

  • Allow the dispersion to hydrate for 24 hours.

  • In a separate beaker, dissolve the required amount of this compound Hydrochloride (e.g., 100 mg for a 0.1% w/w formulation) and 5.0 g of glycerin in 14 mL of purified water.

  • Slowly add the this compound solution to the Carbopol dispersion with gentle mixing.

  • Adjust the pH to 6.5-7.0 by adding triethanolamine dropwise while continuously monitoring with a pH meter. The solution will thicken to form a gel.

  • Make up the final weight to 100 g with purified water and mix until uniform.

  • Store the hydrogel in an airtight container at 4-8°C.

Protocol 2: Preparation of this compound-Loaded Liposomes

This protocol details the thin-film hydration method for encapsulating this compound into liposomes.[9]

Materials:

  • This compound Hydrochloride

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • Chloroform

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Dissolve 100 mg of DSPC and 25 mg of cholesterol in 10 mL of chloroform in a round-bottom flask.

  • Create a thin lipid film on the inner wall of the flask by removing the chloroform using a rotary evaporator at a temperature above the lipid transition temperature (e.g., 60°C).

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with 10 mL of PBS (pH 7.4) containing the desired concentration of this compound (e.g., 2 mg/mL). The hydration should be performed above the lipid transition temperature with gentle rotation.

  • To obtain smaller, more uniform vesicles, the resulting liposomal suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Separate the unencapsulated this compound by centrifugation or dialysis.

  • Store the liposomal suspension at 4°C.

Protocol 3: In Vitro Skin Permeation Testing (IVPT)

This protocol outlines the use of Franz diffusion cells to evaluate the skin permeation of this compound from a topical formulation.[10][11][12][13][14]

Materials:

  • Franz diffusion cells

  • Excised human or porcine skin

  • Phosphate Buffered Saline (PBS), pH 7.4 (as receptor fluid)

  • This compound formulation

  • Magnetic stirrer

Procedure:

  • Mount a section of full-thickness skin onto the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid.

  • Fill the receptor compartment with pre-warmed (32°C) PBS and ensure no air bubbles are trapped beneath the skin. The receptor fluid should be continuously stirred.

  • Apply a finite dose (e.g., 10 mg/cm²) of the this compound formulation evenly onto the skin surface in the donor compartment.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).

  • At the end of the experiment, dismantle the cell, and determine the amount of this compound retained in the skin.

  • Calculate the cumulative amount of this compound permeated per unit area and plot it against time to determine the permeation flux and lag time.

Protocol 4: Antimicrobial Efficacy - Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a modified broth microdilution method for determining the MIC of this compound formulations against a target microorganism.[15][16][17]

Materials:

  • This compound formulation

  • Target microorganism (e.g., Staphylococcus aureus ATCC 25923)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene microtiter plates

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA)

Procedure:

  • Prepare a stock solution of the this compound formulation in an appropriate solvent. For hydrogels or creams, an aqueous extract may be necessary.

  • Perform serial two-fold dilutions of the this compound formulation in 0.01% acetic acid with 0.2% BSA in the wells of a 96-well plate.

  • Prepare an inoculum of the target microorganism and dilute it in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the bacterial inoculum to each well containing the diluted this compound formulation. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Protocol 5: Antimicrobial Efficacy - Time-Kill Assay

This protocol evaluates the rate of bactericidal activity of an this compound formulation.[18][19]

Materials:

  • This compound formulation at concentrations relative to the MIC (e.g., 2x, 4x MIC)

  • Log-phase culture of the target microorganism

  • Mueller-Hinton Broth (MHB)

  • Sterile tubes

  • Agar plates

Procedure:

  • Prepare a log-phase bacterial culture and dilute it to approximately 1 x 10⁶ CFU/mL in MHB.

  • Add the this compound formulation at the desired concentration to the bacterial suspension. A control tube with no this compound should also be prepared.

  • Incubate the tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline and plate them onto agar plates.

  • Incubate the plates at 37°C for 24 hours and count the number of colonies (CFU/mL).

  • Plot the log CFU/mL versus time to determine the rate of killing. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

References

Application Notes and Protocols for Iseganan in Ventilator-Associated Pneumonia Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and experimental protocols related to the use of Iseganan, a synthetic antimicrobial peptide, in the context of ventilator-associated pneumonia (VAP). While clinical trials have been conducted, preclinical data in specific VAP animal models remain limited in publicly available literature. Therefore, this document synthesizes findings from a major clinical trial with generalized protocols for preclinical VAP models derived from established research methodologies.

Introduction to this compound

This compound is a synthetic analog of protegrin-1, an antimicrobial peptide with broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.[1] Its proposed mechanism of action involves the disruption of microbial cell membranes, leading to rapid cell death.[2] This direct, physical mechanism is thought to have a low propensity for inducing microbial resistance.[1] this compound has been investigated for various applications, including the prevention of oral mucositis and VAP.[3]

Mechanism of Action

This compound exerts its antimicrobial effect through a direct interaction with the microbial cell membrane. The cationic nature of the peptide is attracted to the anionic components of the bacterial cell envelope. Upon binding, this compound peptides are thought to aggregate and form pores or channels in the membrane. This disrupts the membrane's integrity, leading to the leakage of intracellular contents and ultimately, cell lysis and death. This proposed mechanism is often referred to as the "Hydro-Osmotic Trans-Tesseral Extrusion and Rupture (HOTTER)" model.

cluster_membrane Bacterial Cell Membrane cluster_this compound This compound Peptides cluster_action Mechanism of Action P1 Phospholipid P2 Phospholipid P3 Phospholipid P4 Phospholipid P5 Phospholipid P6 Phospholipid I1 This compound Binding Electrostatic Binding to Membrane I1->Binding I2 This compound I3 This compound Insertion Peptide Insertion and Aggregation Binding->Insertion Pore Pore Formation Insertion->Pore Leakage Leakage of Cytoplasmic Contents Pore->Leakage Death Cell Death Leakage->Death

This compound's proposed mechanism of action on bacterial membranes.

Efficacy Data (Human Clinical Trial)

A significant randomized, double-blind, placebo-controlled clinical trial was conducted to evaluate the efficacy of this compound in preventing VAP in mechanically ventilated patients. The following table summarizes the key findings from this study.

ParameterThis compound GroupPlacebo Groupp-valueReference
Number of Patients 362347N/A[4][5][6]
VAP Rate in Survivors (Day 14) 16% (45/282)20% (57/284)0.145[4][5][6]
Mortality Rate (Day 14) 22.1% (80/362)18.2% (63/347)0.206[4][5][6]

The study concluded that this compound was not effective in improving outcomes for patients on prolonged mechanical ventilation.[1][4]

Experimental Protocols for Preclinical VAP Models

The following protocols are generalized methodologies for establishing VAP in animal models to test the efficacy of antimicrobial agents like this compound. These are based on established practices in the field and should be adapted to specific research questions and institutional guidelines.

Porcine VAP Model

The pig model is considered advantageous due to anatomical and physiological similarities to humans.

1. Animal Selection and Preparation:

  • Select healthy, juvenile female pigs (e.g., Yorkshire-Landrace cross).

  • Acclimatize animals to the facility for a minimum of 72 hours.

  • Induce and maintain anesthesia throughout the procedure.

  • Intubate with an appropriate size endotracheal tube.

  • Establish mechanical ventilation.

2. VAP Induction:

  • Prepare a bacterial inoculum of a clinically relevant pathogen, such as Pseudomonas aeruginosa or methicillin-resistant Staphylococcus aureus (MRSA), to a concentration of 108-109 CFU/mL.

  • Instill the bacterial suspension (e.g., 1 mL/kg) directly into the lungs via a bronchoscope.

  • Maintain mechanical ventilation for a predetermined period (e.g., 72-96 hours) to allow for the development of pneumonia.

3. This compound Administration:

  • Prepare this compound solution at the desired concentration.

  • Administer this compound via the endotracheal tube as an aerosolized solution or a direct instillate at specified time intervals post-infection.

  • A control group should receive a placebo (e.g., sterile saline).

4. Outcome Measures:

  • Microbiological: At the end of the study period, euthanize the animals and collect lung tissue and bronchoalveolar lavage (BAL) fluid. Perform quantitative cultures to determine the bacterial load (CFU/g of tissue or CFU/mL of BAL fluid).

  • Inflammatory Markers: Analyze blood and BAL fluid for levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8).

  • Histopathology: Collect lung tissue for histological examination to assess the degree of inflammation, tissue damage, and cellular infiltration.

A Animal Preparation (Anesthesia, Intubation) B Mechanical Ventilation A->B C Bacterial Inoculation (e.g., P. aeruginosa) B->C D This compound/Placebo Administration C->D E Continued Ventilation (e.g., 72h) D->E F Endpoint Analysis (Bacterial Load, Cytokines) E->F

Workflow for a porcine VAP model to test this compound efficacy.
Rabbit VAP Model

The rabbit model is another well-established model for studying VAP.

1. Animal Selection and Preparation:

  • Use healthy, adult rabbits (e.g., New Zealand White).

  • Anesthetize and intubate the animals.

  • Initiate mechanical ventilation.

2. VAP Induction:

  • Prepare a bacterial suspension of a relevant pathogen (e.g., P. aeruginosa).

  • Instill the inoculum endobronchially.

3. This compound Treatment:

  • Administer this compound or placebo as an aerosol or intratracheal instillation at defined intervals.

4. Outcome Measures:

  • Monitor physiological parameters (e.g., blood gases, temperature).

  • At necropsy, perform quantitative microbiology on lung tissue and BAL fluid.

  • Assess lung injury through histopathology and measurement of inflammatory markers.

Conclusion

While a large clinical trial did not demonstrate the efficacy of this compound in preventing VAP in humans, the broad-spectrum antimicrobial activity of the peptide suggests that further investigation in well-controlled preclinical models could be warranted to explore different formulations, dosing regimens, or therapeutic (as opposed to prophylactic) applications. The provided protocols offer a framework for conducting such studies, allowing for the rigorous evaluation of this compound's potential in the context of VAP. Researchers should focus on quantifiable endpoints such as bacterial load reduction and modulation of the inflammatory response to accurately assess efficacy.

References

Assessing Iseganan Efficacy in Cystic Fibrosis Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iseganan (also known as IB-367) is a synthetic antimicrobial peptide that was investigated for various clinical applications. As an analog of protegrin-1, it exhibits broad-spectrum microbicidal activity.[1] While its primary clinical development focused on the prevention of oral mucositis in cancer patients, its potential for treating chronic lung infections in individuals with cystic fibrosis (CF) was also an area of interest. This interest stemmed from its potent in vitro activity against a range of bacteria, including gram-negative species like Pseudomonas aeruginosa, a key pathogen in CF lung disease.[2]

Despite this initial promise, a thorough review of publicly available data reveals a lack of published clinical trial results specifically assessing the efficacy of nebulized this compound in cystic fibrosis patients. The development of this compound was undertaken by IntraBiotics Pharmaceuticals, which has since ceased operations, likely leading to the discontinuation of its clinical development programs, including the investigation for CF.

Therefore, this document provides a summary of the known preclinical information regarding this compound's activity against CF-relevant pathogens and presents a hypothetical experimental protocol for assessing its in vitro efficacy. Due to the absence of clinical trial data, it is not possible to provide quantitative data tables on clinical endpoints or detailed clinical trial protocols.

This compound's Mechanism of Action and Preclinical Data

This compound functions as a cationic antimicrobial peptide, a class of molecules that are part of the innate immune system. Its mechanism of action involves the disruption of microbial cell membranes, leading to rapid cell death. This direct physical mechanism is thought to be less susceptible to the development of bacterial resistance compared to traditional antibiotics.

Preclinical studies demonstrated that this compound possesses potent and rapid microbicidal activity against a variety of pathogens, including clinical isolates of Pseudomonas aeruginosa.[2]

Summary of In Vitro Activity of this compound against Pseudomonas aeruginosa
MetricResultReference
Minimum Inhibitory Concentration (MIC) 0.06 to 8 µg/ml[2]
Time-Kill Kinetics >3-log reduction in viability in <16 min at concentrations near the MIC[2]
Resistance Development Minimal increase (two- to four-fold) in MIC after nine serial passages[2]

Hypothetical Experimental Protocol: In Vitro Efficacy of this compound against P. aeruginosa from CF Patients

This protocol outlines a standard laboratory procedure to evaluate the antimicrobial activity of this compound against clinical isolates of Pseudomonas aeruginosa obtained from the sputum of cystic fibrosis patients.

Objective

To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against a panel of P. aeruginosa isolates from CF patients.

Materials
  • This compound HCl (lyophilized powder)

  • Clinical isolates of P. aeruginosa from CF patient sputum

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile 96-well microtiter plates

  • Spectrophotometer (600 nm)

  • Incubator (37°C)

  • Sterile saline (0.85% NaCl)

  • Vortex mixer

  • Micropipettes and sterile tips

Methods
  • Preparation of this compound Stock Solution:

    • Reconstitute lyophilized this compound HCl in sterile water to a stock concentration of 1 mg/mL.

    • Filter-sterilize the stock solution using a 0.22 µm filter.

    • Prepare serial two-fold dilutions in CAMHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.25 µg/mL).

  • Preparation of Bacterial Inoculum:

    • Culture P. aeruginosa isolates on MHA plates overnight at 37°C.

    • Select 3-5 colonies and suspend in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Minimum Inhibitory Concentration (MIC) Assay:

    • In a 96-well microtiter plate, add 50 µL of the appropriate this compound dilution to each well.

    • Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final inoculum of approximately 7.5 x 10⁵ CFU/mL.

    • Include a positive control (bacteria in CAMHB without this compound) and a negative control (CAMHB only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • Minimum Bactericidal Concentration (MBC) Assay:

    • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

    • Spot-plate the aliquot onto an MHA plate.

    • Incubate the MHA plates at 37°C for 18-24 hours.

    • The MBC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., ≤ 1 colony).

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Data Analysis Iseganan_Prep Prepare this compound Stock and Dilutions MIC_Assay Perform MIC Assay (18-24h Incubation) Iseganan_Prep->MIC_Assay Bacteria_Prep Prepare P. aeruginosa Inoculum Bacteria_Prep->MIC_Assay Determine_MIC Determine MIC MIC_Assay->Determine_MIC MBC_Assay Perform MBC Assay (18-24h Incubation) Determine_MBC Determine MBC MBC_Assay->Determine_MBC Determine_MIC->MBC_Assay

References

Iseganan's Role in Oral Mucositis Management: A Review of Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Iseganan, a synthetic analog of the naturally occurring antimicrobial peptide protegrin-1, has been investigated as a potential agent for the prevention and treatment of oral mucositis (OM), a debilitating side effect of cancer therapies. These application notes provide a comprehensive overview of the clinical research on this compound for OM, including a summary of quantitative data from key clinical trials, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

I. Quantitative Data from Clinical Trials

The efficacy of this compound in managing oral mucositis has been evaluated in several Phase III clinical trials. The results, however, have been mixed. Below is a summary of the key quantitative data from these studies.

Table 1: Efficacy of this compound in Preventing Ulcerative Oral Mucositis (UOM) in Patients Undergoing Stomatotoxic Chemotherapy
Trial IdentifierTreatment GroupPlacebo Groupp-valueOutcomeReference
PROMPT-CT43% of patients did not develop UOM33% of patients did not develop UOM0.067This compound may be effective in reducing UOM.[1][2][3]
Unnamed Phase III43% of patients did not have peak stomatitis grade ≥237% of patients did not have peak stomatitis grade ≥20.182No significant difference detected in reducing stomatitis.[4]
Table 2: Efficacy of this compound in Preventing Ulcerative Oral Mucositis (UOM) in Patients Undergoing Radiotherapy for Head-and-Neck Malignancy
Trial IdentifierTreatment GroupPlacebo GroupStandard of Care (SOC) Alone Groupp-value (this compound vs. Placebo)OutcomeReference
PROMPT-RT9% of patients did not develop ulcerative OM (Grades 2, 3, 4)9% of patients did not develop ulcerative OM (Grades 2, 3, 4)2% of patients remained free of oral ulceration0.998This compound did not reduce the risk of developing ulcerative OM compared to placebo.[5]
Table 3: Symptom Reduction with this compound in Patients Undergoing Stomatotoxic Chemotherapy (PROMPT-CT Trial)
Symptom (11-point scale)This compound Group (Mean Score)Placebo Group (Mean Score)p-valueOutcomeReference
Mouth Pain3.03.80.041This compound patients experienced less mouth pain.[1][2][3]
Throat Pain3.84.60.048This compound patients experienced less throat pain.[1][2][3]
Difficulty Swallowing3.94.70.074Trend towards less difficulty swallowing in the this compound group.[1][2][3]
Table 4: Stomatitis Score Reduction with this compound (PROMPT-CT Trial)
Assessment ScaleThis compound Group (Mean Score)Placebo Group (Mean Score)p-valueOutcomeReference
NCI CTC Scale (5-point)1.62.00.013This compound patients experienced lower stomatitis scores.[1][2][3]

II. Experimental Protocols

The following protocols are based on the methodologies described in the Phase III clinical trials of this compound for oral mucositis.

Protocol 1: Prevention of Oral Mucositis in Patients Receiving Stomatotoxic Chemotherapy

1. Patient Population:

  • Patients scheduled to receive stomatotoxic chemotherapy, including those undergoing bone marrow or peripheral blood stem cell transplantation (SCT).[4]

  • Adolescent, adult, and aged patients were included.[1]

2. Study Design:

  • A multinational, randomized, double-blind, placebo-controlled trial.[1][2][3][4]

3. Treatment Regimen:

  • Investigational Arm: this compound HCl oral rinse (e.g., 9 mg).[1][2][3][4]

  • Control Arm: Placebo oral rinse.[1][2][3][4]

  • Administration: Patients swished and swallowed the solution six times daily.[1][2][3][4]

  • Duration: Treatment started concurrently with stomatotoxic therapy and continued for 21-28 days.[1][2][3]

4. Efficacy Assessments:

  • Primary Endpoint: Proportion of patients who did not develop ulcerative oral mucositis (UOM) or did not have a peak stomatitis grade of ≥2 on the NCI-CTC scale.[1][4]

  • Secondary Endpoints:

    • Severity of stomatitis assessed using the NCI-CTC scale.[1]

    • Patient-reported outcomes via a questionnaire assessing mouth pain, throat pain, and difficulty swallowing on an 11-point scale.[1][2][3]

    • Use of opiate analgesics.[4]

  • Assessment Schedule: Patients were assessed thrice weekly.[4]

5. Safety Assessments:

  • Monitoring of adverse events.

  • Systemic absorption of this compound was evaluated and found to be undetectable.[1][2]

Protocol 2: Prevention of Oral Mucositis in Patients Receiving Radiotherapy for Head-and-Neck Malignancy

1. Patient Population:

  • Patients receiving primary radiotherapy, primary chemoradiotherapy, or postoperative radiotherapy for head-and-neck cancer.[5]

2. Study Design:

  • A multinational, randomized, double-blind, placebo-controlled trial with a third arm for standard of care alone.[5]

3. Treatment Arms:

  • Arm I: this compound HCl oral solution plus standard-of-care (SOC) oral hygiene.[5]

  • Arm II: Placebo oral solution plus SOC.[5]

  • Arm III: SOC alone.[5]

  • Administration: Patients rinsed with the assigned solution six times daily throughout the radiotherapy period.[5]

4. Stratification:

  • Patients were stratified based on radiotherapy fractionation (conventional vs. hyperfractionating/concurrent boost) and concurrent chemotherapy (yes vs. no).

5. Efficacy Assessments:

  • Primary Endpoint: Incidence and severity of ulcerative OM (Grades 2, 3, 4) assessed by NCI-CTC scoring.[5]

  • Secondary Endpoints:

    • Clinical symptoms, including mouth pain and difficulty swallowing, assessed by a patient questionnaire.[5]

6. Safety Assessments:

  • Monitoring and comparison of adverse events, such as nausea, across the treatment groups.[5]

III. Visualizations

Pathophysiology of Oral Mucositis and this compound's Proposed Mechanism of Action

The development of oral mucositis is a complex biological process. It is hypothesized that the microbial colonization of mucosal tissues contributes to the pathophysiology of ulcerative oral mucositis.[1][2] this compound, with its broad-spectrum antimicrobial activity, was investigated to test the hypothesis that reducing the microbial load could mitigate the severity of OM.[5][6]

G cluster_0 Pathogenesis of Oral Mucositis cluster_1 This compound Intervention Cancer Therapy Cancer Therapy Initial Mucosal Damage Initial Mucosal Damage Cancer Therapy->Initial Mucosal Damage Direct cell damage Inflammatory Response Inflammatory Response Initial Mucosal Damage->Inflammatory Response Release of pro-inflammatory cytokines Microbial Colonization Microbial Colonization Initial Mucosal Damage->Microbial Colonization Breach of mucosal barrier Ulceration and Pain Ulceration and Pain Inflammatory Response->Ulceration and Pain Microbial Colonization->Inflammatory Response Exacerbates inflammation This compound This compound This compound->Microbial Colonization Antimicrobial action

Caption: Proposed mechanism of this compound in the context of oral mucositis.

Experimental Workflow for a Phase III this compound Clinical Trial

The following diagram illustrates a typical workflow for the Phase III clinical trials of this compound in oral mucositis.

G Patient Screening & Enrollment Patient Screening & Enrollment Randomization Randomization Patient Screening & Enrollment->Randomization This compound Arm This compound Arm Randomization->this compound Arm Placebo Arm Placebo Arm Randomization->Placebo Arm SOC Alone Arm (if applicable) SOC Alone Arm (if applicable) Randomization->SOC Alone Arm (if applicable) Treatment Period (21-28 days or duration of RT) Treatment Period (21-28 days or duration of RT) This compound Arm->Treatment Period (21-28 days or duration of RT) Placebo Arm->Treatment Period (21-28 days or duration of RT) SOC Alone Arm (if applicable)->Treatment Period (21-28 days or duration of RT) Assessments (Thrice Weekly) Assessments (Thrice Weekly) Treatment Period (21-28 days or duration of RT)->Assessments (Thrice Weekly) Data Analysis Data Analysis Assessments (Thrice Weekly)->Data Analysis Results & Conclusion Results & Conclusion Data Analysis->Results & Conclusion

Caption: Workflow of a typical this compound Phase III clinical trial for oral mucositis.

References

Application Notes and Protocols for Testing Iseganan Stability in Biological Fluids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iseganan (also known as IB-367) is a synthetic, broad-spectrum antimicrobial peptide, analogous to protegrin-1, which has been investigated for its potential in preventing oral mucositis in patients undergoing chemotherapy and for other applications.[1][2] As with all peptide-based therapeutics, understanding its stability in relevant biological fluids is paramount for predicting its in vivo efficacy, determining appropriate dosing regimens, and identifying potential degradation products that might affect its activity or safety. This document provides a detailed protocol for assessing the stability of this compound in key human biological fluids: plasma, serum, and saliva.

The inherent structure of protegrins, characterized by a rigid β-sheet stabilized by disulfide bonds, is known to confer significant resistance to proteolytic degradation.[3] This protocol is designed to quantify the remaining intact this compound over time and to identify potential cleavage sites, providing valuable data for its development as a therapeutic agent.

Data Presentation

The following tables present hypothetical stability data for this compound in various biological fluids. This data is for illustrative purposes to demonstrate how results from the described protocols can be structured for clear comparison. Actual experimental results will vary.

Table 1: Stability of this compound in Human Plasma and Serum at 37°C

Time (hours)This compound Concentration in Plasma (µg/mL) ± SD% Remaining (Plasma)This compound Concentration in Serum (µg/mL) ± SD% Remaining (Serum)
0100.0 ± 2.5100%100.0 ± 2.8100%
195.2 ± 3.195.2%92.5 ± 3.592.5%
485.7 ± 2.985.7%78.9 ± 4.178.9%
872.1 ± 3.872.1%65.3 ± 3.965.3%
2445.8 ± 4.245.8%38.7 ± 4.538.7%
Estimated Half-life (t½) ~20 hours ~16 hours

Table 2: Stability of this compound in Human Saliva at 37°C

Time (hours)This compound Concentration in Saliva (µg/mL) ± SD% Remaining (Saliva)
050.0 ± 1.8100%
0.548.1 ± 2.196.2%
145.3 ± 2.590.6%
239.8 ± 2.979.6%
428.7 ± 3.357.4%
Estimated Half-life (t½) ~3.5 hours

Experimental Protocols

Protocol for this compound Stability in Human Plasma and Serum

This protocol details the steps to assess the stability of this compound in human plasma and serum, involving incubation, sample preparation by protein precipitation, and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents:

  • This compound hydrochloride (analytical standard)

  • Human plasma (with K2-EDTA as anticoagulant)

  • Human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Trifluoroacetic acid (TFA), optional for precipitation

  • Low-protein binding microcentrifuge tubes

  • Thermomixer or incubating water bath

  • Centrifuge

  • LC-MS/MS system

Methodology:

  • Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in sterile water or PBS.

  • Incubation:

    • Pre-warm human plasma and serum samples to 37°C.

    • Spike this compound stock solution into the plasma and serum to a final concentration of 100 µg/mL.

    • Incubate the samples at 37°C with gentle agitation in a thermomixer.

    • At designated time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw aliquots (e.g., 100 µL) for analysis. The t=0 sample should be processed immediately after spiking.

  • Sample Preparation (Protein Precipitation):

    • To each 100 µL aliquot of plasma or serum, add 300 µL of ice-cold acetonitrile containing 1% formic acid. This high ratio of organic solvent effectively precipitates plasma proteins.

    • Vortex the mixture vigorously for 30 seconds.

    • Incubate the samples at -20°C for at least 2 hours to enhance protein precipitation.

    • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant, containing this compound, to a new set of low-protein binding tubes.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis (e.g., 100 µL of 0.1% formic acid in water/acetonitrile).

  • LC-MS/MS Analysis:

    • Utilize a validated LC-MS/MS method for the quantification of this compound.

    • Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of this compound in the same biological matrix that has been processed similarly.

    • Quantify the concentration of intact this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

    • Determine the half-life (t½) of this compound by plotting the natural logarithm of the remaining percentage against time and fitting to a first-order decay model.

Protocol for this compound Stability in Human Saliva

This protocol is adapted for the unique enzymatic environment of human saliva.

Materials and Reagents:

  • All materials listed in the plasma/serum protocol.

  • Collected human saliva (unstimulated).

  • Protease inhibitor cocktail (optional, for control experiments).

Methodology:

  • Saliva Collection and Preparation:

    • Collect unstimulated whole saliva from healthy volunteers who have refrained from eating, drinking, or oral hygiene for at least 1 hour.

    • Centrifuge the collected saliva at 10,000 x g for 15 minutes at 4°C to remove cells and debris.

    • Use the clear supernatant for the stability assay.

  • Incubation:

    • Pre-warm the saliva supernatant to 37°C.

    • Spike this compound stock solution into the saliva to a final concentration of 50 µg/mL.

    • Incubate the samples at 37°C with gentle agitation.

    • Withdraw aliquots at shorter time intervals due to the potentially higher enzymatic activity in saliva (e.g., 0, 0.5, 1, 2, and 4 hours).

  • Sample Preparation and LC-MS/MS Analysis:

    • Follow the same protein precipitation and LC-MS/MS analysis steps as described in the plasma/serum protocol.

  • Data Analysis:

    • Perform data analysis as described for the plasma/serum protocol to determine the stability and half-life of this compound in saliva.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Sample Processing & Analysis cluster_data Data Analysis start Start stock Prepare this compound Stock Solution (1 mg/mL) start->stock biofluids Prepare Biological Fluids (Plasma, Serum, Saliva) start->biofluids spike Spike this compound into Biological Fluids stock->spike biofluids->spike incubate Incubate at 37°C spike->incubate aliquot Collect Aliquots at Time Points incubate->aliquot precipitate Protein Precipitation (Ice-cold ACN + 1% FA) aliquot->precipitate centrifuge Centrifuge precipitate->centrifuge extract Extract Supernatant centrifuge->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms quantify Quantify this compound Concentration lcms->quantify calculate Calculate % Remaining and Half-life (t½) quantify->calculate

Caption: Experimental workflow for assessing this compound stability in biological fluids.

Degradation_Pathway cluster_degradation Potential Degradation Pathways cluster_enzymes Enzymes in Biological Fluids This compound Intact this compound (Protegrin-1 Analog) Proteolysis Proteolytic Cleavage This compound->Proteolysis Endopeptidases & Exopeptidases Fragments Peptide Fragments (Loss of Antimicrobial Activity) Proteolysis->Fragments Plasma_Enzymes Plasma/Serum Proteases (e.g., Trypsin-like, Chymotrypsin-like) Plasma_Enzymes->Proteolysis Saliva_Enzymes Salivary Proteases (e.g., Kallikreins, Cathepsins) Saliva_Enzymes->Proteolysis

References

Troubleshooting & Optimization

Iseganan solubility issues in research buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on handling Iseganan, a cationic antimicrobial peptide. The information provided addresses common solubility issues encountered during in vitro and in vivo experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as IB-367) is a synthetic analog of protegrin-1, an antimicrobial peptide.[1][2] It is a cationic peptide with broad-spectrum activity against bacteria and fungi.[3] Its primary mechanism of action involves the disruption of microbial cell membrane integrity, leading to cell death.[4]

Q2: Why is this compound typically supplied as a hydrochloride (HCl) salt?

A2: this compound is often supplied as a hydrochloride salt to enhance its solubility in aqueous solutions. The salt form increases the polarity of the peptide, facilitating its dissolution in water and common research buffers.

Q3: What are the general challenges when dissolving peptides like this compound?

A3: Peptides, particularly those with amphipathic and cationic properties like this compound, can be challenging to dissolve due to their tendency to aggregate.[5] Factors influencing solubility include the peptide's amino acid sequence, net charge, hydrophobicity, and the pH and ionic strength of the solvent.[6]

Q4: Can this compound be dissolved directly in Phosphate Buffered Saline (PBS)?

A4: While not ideal for initial solubilization, it may be possible to dissolve this compound in PBS. However, salts in buffers like PBS can sometimes hinder the solubility of peptides.[7] It is generally recommended to first dissolve the peptide in a small amount of an appropriate solvent before diluting it with the final buffer.

Q5: How should I store this compound solutions?

A5: For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or colder.[7] Once in solution, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation.[7]

Troubleshooting Guide

This guide provides solutions to common problems encountered when preparing this compound solutions for research purposes.

Problem Potential Cause Recommended Solution
This compound powder does not dissolve in water. This compound is a cationic peptide and may require a slightly acidic environment for optimal solubility.Add a small amount of a dilute acidic solution, such as 10% acetic acid, dropwise until the peptide dissolves.[8] For subsequent experiments, consider using a low molarity acidic buffer.
The this compound solution appears cloudy or contains visible precipitates. The peptide may be aggregating. This can be caused by suboptimal pH, high salt concentration, or exceeding the solubility limit.1. Check the pH: Ensure the pH of the buffer is at least one unit away from the isoelectric point (pI) of this compound. 2. Reduce Salt Concentration: Try dissolving the peptide in a low-salt buffer or sterile water first, then add it to your final buffer. 3. Sonication: Briefly sonicate the solution to help break up aggregates.[9]
I observe a loss of this compound activity in my assay. The peptide may have degraded or aggregated over time. Repeated freeze-thaw cycles can also contribute to loss of activity.1. Proper Storage: Ensure stock solutions are aliquoted and stored at -20°C or -80°C. 2. Fresh Solutions: Prepare fresh working solutions from a new aliquot for each experiment. 3. Avoid Contamination: Use sterile water and buffers to prevent microbial growth that could degrade the peptide.
Difficulty dissolving a highly hydrophobic batch of this compound. While this compound is amphipathic, variations in synthesis can affect its properties. Highly hydrophobic peptides are less soluble in aqueous solutions.For very hydrophobic peptides, dissolve first in a small amount of a sterile organic solvent like dimethyl sulfoxide (DMSO) and then slowly dilute with your aqueous buffer.[10] Ensure the final concentration of the organic solvent is compatible with your experimental system.

Experimental Protocols

Protocol 1: General Method for Dissolving this compound HCl
  • Preparation: Allow the lyophilized this compound HCl to equilibrate to room temperature before opening the vial to prevent condensation.

  • Initial Solubilization: For a 1 mg/mL stock solution, add sterile, deionized water to the vial. As this compound is a cationic peptide, if solubility is an issue, a dilute acidic solution (e.g., 0.1% acetic acid) can be used for initial dissolution.

  • Mixing: Gently vortex or sonicate the vial to ensure the peptide is fully dissolved.[9]

  • Dilution: Further dilute the stock solution with the desired research buffer (e.g., HEPES, Tris) to the final working concentration.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Protocol 2: Dissolving this compound for Cell-Based Assays
  • Solvent Selection: To minimize cytotoxicity, the preferred solvent is sterile water or a buffer compatible with the cell line.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mg/mL) in sterile water.

  • Serial Dilution: Perform serial dilutions in the cell culture medium to achieve the desired final concentrations for the assay.

  • Final Concentration: Ensure the final concentration of any initial acidic solvent is negligible and does not affect the pH of the cell culture medium.

Data Presentation

Table 1: Characteristics of Common Research Buffers for this compound Studies

Buffer Typical pH Range Considerations for Cationic Peptides like this compound
Water (Sterile, Deionized) ~7.0Recommended for initial solubilization. Lacks buffering capacity.
Phosphate-Buffered Saline (PBS) 7.2 - 7.4High salt concentration may decrease solubility for some peptides.[7]
Tris Buffer 7.0 - 9.0Generally a good choice. Ensure the pH is not close to the pI of this compound.
HEPES Buffer 6.8 - 8.2A common zwitterionic buffer used in cell culture; generally compatible.
Acetic Acid (dilute) 2.0 - 3.0Useful for initial solubilization of cationic peptides. Must be diluted to a non-disruptive final concentration.

Visualizations

Experimental Workflow for this compound Solubilization

G cluster_prep Preparation cluster_dissolve Dissolution cluster_outcome Outcome & Storage start Start: Lyophilized this compound HCl equilibrate Equilibrate to Room Temperature start->equilibrate add_solvent Add Sterile Water or 0.1% Acetic Acid equilibrate->add_solvent mix Vortex / Sonicate add_solvent->mix check_sol Visually Inspect for Clarity mix->check_sol clear_sol Clear Solution check_sol->clear_sol Success cloudy_sol Cloudy Solution check_sol->cloudy_sol Issue aliquot Aliquot for Storage clear_sol->aliquot troubleshoot Troubleshoot: - Adjust pH - Add Organic Solvent (DMSO) - Sonicate cloudy_sol->troubleshoot troubleshoot->add_solvent store Store at -20°C / -80°C aliquot->store finish End: Ready for Use store->finish

Caption: Workflow for dissolving lyophilized this compound.

This compound's Mechanism of Action on Bacterial Cell Membranes

G cluster_membrane Bacterial Cell Membrane cluster_this compound This compound Action lipid_head Phospholipid Head (Negative Charge) lipid_tail Lipid Tail This compound This compound (Cationic Peptide) binding Electrostatic Binding This compound->binding binding->lipid_head attraction insertion Membrane Insertion binding->insertion pore Pore Formation insertion->pore disruption Membrane Disruption pore->disruption death Cell Death disruption->death

Caption: this compound's disruptive action on bacterial membranes.

References

Technical Support Center: Iseganan In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational antimicrobial peptide, Iseganan. The information is tailored to address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What were the primary formulations of this compound used in clinical trials?

A1: this compound (also known as IB-367) was primarily developed in three formulations for clinical investigation: an oral rinse for the potential treatment of oral mucositis, an aerosolized liquid for respiratory infections, and a gel formulation for the potential prevention of pneumonia.[1]

Q2: What is the established mechanism of action for this compound?

A2: this compound is a synthetic analog of protegrin-1, a naturally occurring antimicrobial peptide.[2][3] Its mechanism of action involves binding to and disrupting the integrity of the lipid cell membranes of a broad spectrum of bacteria and fungi, leading to cell death.[1]

Q3: What is the general safety and tolerability profile of this compound observed in clinical trials?

A3: this compound has been generally well-tolerated in clinical trials.[2][3][4] A key aspect of its safety profile is the lack of significant systemic absorption following topical oral administration.[2][4] The most frequently reported adverse event with a notable increase in the this compound group compared to placebo was nausea.[5]

Q4: Has this compound demonstrated efficacy in clinical trials?

A4: The clinical trial results for this compound have been mixed. While some studies suggested a potential benefit in reducing the symptoms of oral mucositis, such as mouth and throat pain, others failed to meet their primary endpoints for preventing ulcerative oral mucositis.[2][3][5] Similarly, a trial for the prevention of ventilator-associated pneumonia did not show a significant improvement in outcomes.

Q5: Is there evidence of microbial resistance to this compound?

A5: Preclinical data suggests a lack of observed resistance and cross-resistance to this compound.[4]

Troubleshooting Guide for In Vivo Experiments

Issue 1: Poor Efficacy in an Animal Model of Localized Infection
Possible Cause Troubleshooting Step
Inadequate local concentration at the site of infection.- Increase the frequency of administration. In clinical trials for oral mucositis, this compound was administered as a swish and swallow oral rinse six times daily.[3] - Optimize the formulation to enhance retention at the target site (e.g., increase viscosity for topical applications).
Degradation of the peptide by local proteases.- While this compound is reported to be stable in biological fluids, consider co-formulating with protease inhibitors if degradation is suspected.[4] - Analyze samples from the local environment (e.g., wound exudate, saliva) for this compound integrity over time.
The animal model's microbiome is not susceptible to this compound.- Confirm the in vitro susceptibility of the specific microbial strains used in your animal model to this compound.
The vehicle/formulation is interfering with this compound's activity.- Test the activity of this compound in the presence of the formulation excipients in vitro. In one study, the vehicle used for this compound delivery appeared to have a positive effect on its own, potentially confounding the results.[5]
Issue 2: Unexpected Systemic Toxicity in Animal Models
Possible Cause Troubleshooting Step
Unintended systemic absorption.- Re-evaluate the administration route and formulation. Topical application is known to result in minimal systemic absorption.[2][4] - If using a parenteral route (e.g., intravenous, subcutaneous), be aware that this is not a clinically validated route for this compound and may lead to unforeseen toxicities. - Analyze plasma samples to quantify the extent of systemic exposure.
The observed toxicity is a direct effect of the peptide on mammalian cells at high concentrations.- Perform in vitro cytotoxicity assays on relevant mammalian cell lines to determine the toxic concentration range. - Consider reducing the dose or altering the administration schedule.
The animal model is particularly sensitive to this class of peptide.- Review literature on the tolerability of other antimicrobial peptides in your chosen animal model. Preclinical animal models can be poor predictors of human toxicities.
Issue 3: Formulation Instability (Precipitation, Aggregation)
Possible Cause Troubleshooting Step
pH of the formulation is close to this compound's isoelectric point.- Adjust the pH of the formulation buffer to be further from the isoelectric point of this compound to enhance solubility.
Interaction with excipients.- Simplify the formulation to include only essential components. - Conduct compatibility studies with individual excipients.
Adsorption to container surfaces.- Use low-protein-binding tubes and containers for storage and preparation. - Consider the addition of a non-ionic surfactant to the formulation to reduce adsorption.

Data Presentation

Table 1: Summary of this compound Clinical Trial Data for Oral Mucositis

Trial OutcomeThis compound GroupPlacebo Groupp-valueCitation
Prevention of Ulcerative Oral Mucositis (UOM)
Patients without UOM (Chemotherapy)43%33%0.067[3]
Patients without UOM (Radiotherapy)9%9%0.998[5]
Symptom Reduction (Chemotherapy, 11-point scale)
Mouth Pain3.03.80.041[3]
Throat Pain3.84.60.048[3]
Difficulty Swallowing3.94.70.074[3]
Adverse Events
Nausea (Radiotherapy)51%42%N/A[5]

Experimental Protocols

Protocol 1: this compound Oral Rinse Administration in a Clinical Setting (for Oral Mucositis)

  • Objective: To evaluate the efficacy and safety of this compound oral rinse in preventing ulcerative oral mucositis (UOM) in patients undergoing stomatotoxic chemotherapy.

  • Methodology:

    • Patients were randomized to receive either this compound 9 mg or a placebo.

    • The study drug was provided as an oral rinse.

    • Patients were instructed to swish and swallow the solution six times daily.

    • Administration began concurrently with the start of stomatotoxic therapy and continued for a duration of 21-28 days.

    • The severity of oral mucositis and associated symptoms were assessed regularly.

  • Citation: [3]

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_analysis Efficacy & PK/PD Analysis prep Prepare this compound Formulation (e.g., Oral Rinse) qc Quality Control (Sterility, Concentration) prep->qc admin Administer to Animal Model (e.g., Topical Application) qc->admin Dispense Study Drug observe Observe for Adverse Events admin->observe efficacy Assess Efficacy (e.g., Microbial Load, Clinical Scoring) observe->efficacy Collect Samples & Data pk_pd Pharmacokinetic/ Pharmacodynamic Analysis efficacy->pk_pd

Caption: A generalized experimental workflow for in vivo studies of this compound.

signaling_pathway This compound This compound Peptide Membrane Bacterial Cell Membrane (Lipid Bilayer) This compound->Membrane Binds to Membrane Disruption Membrane Disruption & Pore Formation Membrane->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: The mechanism of action of this compound leading to bacterial cell death.

References

effect of pH and salt concentration on Iseganan activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH and salt concentration on the antimicrobial activity of Iseganan.

Frequently Asked Questions (FAQs)

Q1: How does salt concentration affect the antimicrobial activity of this compound?

A1: this compound, a synthetic analog of Protegrin-1 (PG-1), is notable for maintaining its antimicrobial activity in physiological salt solutions.[1][2] Unlike many other antimicrobial peptides whose activity is inhibited by salt, the bactericidal and lytic properties of PG-1 have been shown to be retained and sometimes even enhanced in the presence of 100 mM NaCl.[3] This resilience to salt is a key therapeutic advantage, particularly for applications in environments like extracellular fluids and serum.[1][2]

Q2: Why is this compound's activity resistant to physiological salt concentrations?

A2: The salt resistance of this compound is attributed to its rigid β-hairpin structure, which is stabilized by two intramolecular disulfide bonds.[1][3] This rigid conformation is crucial for its interaction with and disruption of bacterial membranes, a function that persists even in the presence of high salt concentrations.[1] In contrast, linear analogs of Protegrin-1 that lack these disulfide bonds exhibit significantly reduced activity in the presence of salt.[1][3]

Q3: What is the effect of pH on this compound's activity?

A3: Currently, there is a lack of specific published data detailing the effect of a wide range of pH values on the antimicrobial activity of this compound or its parent compound, Protegrin-1. However, the activity of other cationic antimicrobial peptides can be influenced by pH. For many of these peptides, a lower (acidic) pH can enhance activity. This is often due to changes in the protonation state of acidic or basic amino acid residues, which can affect the peptide's net charge, structure, and its ability to interact with bacterial membranes. Researchers should consider that the optimal pH for this compound activity may be application-dependent and should be determined empirically.

Q4: Can this compound be used in different buffer systems?

A4: Yes, but it is crucial to validate this compound's activity in the specific buffer system used for your experiments. The composition of the buffer, including its ionic strength and pH, can potentially influence the peptide's performance. When comparing results across different experiments, maintaining consistent buffer conditions is essential.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced or no this compound activity observed in a new experimental setup. High salt concentration in a non-physiological buffer: While this compound is resistant to physiological salt levels, extremely high, non-physiological concentrations may still interfere with its activity.Determine the salt concentration in your buffer. If it is significantly above physiological levels (typically around 150 mM NaCl), consider reducing it or testing a range of concentrations to find the optimal condition.
Inappropriate pH of the experimental buffer: The pH of your medium could be outside the optimal range for this compound activity.Measure the pH of your experimental setup. It is advisable to test this compound's activity across a range of pH values (e.g., 5.0, 7.0, 9.0) to determine the optimal pH for your specific application.
Degradation of this compound stock solution: Improper storage or multiple freeze-thaw cycles can lead to peptide degradation.Prepare a fresh stock solution of this compound from a new vial. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Inconsistent results between experimental replicates. Variability in pH or salt concentration: Small, unintended variations in the preparation of buffers or media can lead to inconsistent results.Ensure precise and consistent preparation of all buffers and media. Calibrate your pH meter regularly and use high-purity salts.
Peptide adsorption to labware: Peptides can adsorb to the surface of plasticware, reducing the effective concentration in solution.Use low-protein-binding microplates and pipette tips for your experiments.
This compound appears to be less effective against a specific microbial strain. Intrinsic resistance of the microorganism: Some bacterial strains may have inherent mechanisms of resistance to antimicrobial peptides.Confirm the identity and purity of your microbial strain. It is also recommended to include a known sensitive control strain in your experiments for comparison.

Data Presentation

Table 1: Effect of Salt Concentration on the Activity of Protegrin-1 (PG-1) and its Analogs

PeptideDisulfide BondsActivity in 100 mM NaClReference
Protegrin-1 (PG-1) TwoActivity enhanced/retained[3]
[A6, A15]protegrin-1 OneSubstantial activity retained[3]
[A8, A13]protegrin-1 OneSubstantial activity retained[3]
[A6, A8, A13, A15]protegrin-1 NoneStrongly inhibited[3]

Experimental Protocols

Protocol: Determining the Minimum Inhibitory Concentration (MIC) of this compound under Varying pH and Salt Conditions

This protocol outlines the broth microdilution method to assess the antimicrobial activity of this compound.

1. Materials:

  • This compound hydrochloride

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Sterile 96-well, low-protein-binding microtiter plates

  • Sterile water, HCl, and NaOH for pH adjustment

  • Sterile NaCl solution (e.g., 5 M)

  • Spectrophotometer

  • Incubator

2. Preparation of Media with Varying pH and Salt:

  • Prepare the desired growth medium (e.g., CAMHB).

  • Divide the medium into aliquots for each condition to be tested.

  • For pH testing, adjust the pH of each aliquot to the desired values (e.g., 5.5, 7.4, 8.5) using sterile HCl or NaOH.

  • For salt testing, add the appropriate volume of sterile concentrated NaCl solution to achieve the desired final concentrations (e.g., 50 mM, 150 mM, 300 mM).

  • Prepare a batch of medium without any adjustments to serve as a control.

  • Sterilize all prepared media by filtration (0.22 µm filter).

3. Preparation of this compound Stock and Dilutions:

  • Prepare a stock solution of this compound in sterile water or a suitable solvent.

  • Perform serial two-fold dilutions of the this compound stock solution in each of the prepared media conditions in the 96-well plates. The final volume in each well should be 50 µL.

4. Preparation of Bacterial Inoculum:

  • Culture the bacterial strain overnight on an appropriate agar plate.

  • Inoculate a single colony into the corresponding liquid medium for each condition and incubate until it reaches the mid-logarithmic growth phase.

  • Dilute the bacterial culture in the respective media to a final concentration of approximately 5 x 10^5 CFU/mL.

5. Inoculation and Incubation:

  • Add 50 µL of the diluted bacterial inoculum to each well of the 96-well plates containing the this compound dilutions, bringing the total volume to 100 µL.

  • Include a positive control (bacteria in medium without this compound) and a negative control (medium only) for each condition.

  • Incubate the plates at 37°C for 16-20 hours.

6. Determination of MIC:

  • After incubation, determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the positive control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare Media with Varying pH/Salt inoculate Inoculate 96-Well Plates prep_media->inoculate prep_this compound Prepare this compound Stock & Dilutions prep_this compound->inoculate prep_inoculum Prepare Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C (16-20 hours) inoculate->incubate read_mic Determine MIC (Visual or OD600) incubate->read_mic

Caption: Experimental workflow for determining the MIC of this compound.

salt_resistance_mechanism cluster_this compound This compound / Protegrin-1 cluster_linear Linear Antimicrobial Peptide This compound Rigid β-hairpin structure stabilized by disulfide bonds salt High Salt Concentration This compound->salt exposed to interaction Maintains Structure & Cationic Surface salt->interaction leads to activity Retains Antimicrobial Activity interaction->activity results in linear Flexible, unstructured (No disulfide bonds) salt2 High Salt Concentration linear->salt2 exposed to interaction2 Charge Shielding & Conformational Changes salt2->interaction2 leads to activity2 Reduced Antimicrobial Activity interaction2->activity2 results in

References

troubleshooting inconsistent Iseganan MIC assay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iseganan Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (also known as IB-367) is a synthetic, broad-spectrum antimicrobial peptide, analogous to protegrin-1, which is naturally found in porcine leukocytes.[1] It exhibits rapid bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.[2] The primary mechanism of action for this compound and other protegrins is the disruption of the microbial cell membrane. The cationic peptide electrostatically interacts with the negatively charged components of the bacterial membrane, such as lipopolysaccharide (LPS) in Gram-negative bacteria, leading to membrane insertion, pore formation, and subsequent leakage of cellular contents and cell death.[1][3]

Q2: What are some common causes of inconsistent this compound MIC assay results?

A2: Inconsistent MIC results for this compound can stem from a variety of factors, much like other cationic antimicrobial peptides. Key sources of variability include:

  • Plasticware: this compound, being a cationic peptide, can adhere to the surface of standard polystyrene microtiter plates, reducing its effective concentration in the assay.

  • Media Composition: The presence of divalent cations (e.g., Ca²⁺, Mg²⁺) and high salt concentrations in standard media like Mueller-Hinton Broth (MHB) can interfere with the activity of cationic peptides.

  • Inoculum Preparation: Variations in the final inoculum concentration can significantly impact MIC values.

  • Peptide Handling and Storage: Improper storage and handling of this compound can lead to degradation and loss of activity.

  • Biological Variability: Inherent biological differences between microbial strains can lead to variations in susceptibility.

Q3: How can I minimize variability in my this compound MIC assays?

A3: To improve the consistency and reliability of your this compound MIC assays, consider the following:

  • Use Polypropylene Plates: Opt for low-binding polypropylene microtiter plates to minimize the non-specific binding of this compound.

  • Optimize Media: If inconsistencies persist, consider using a modified or minimal medium with lower salt concentrations.

  • Standardize Inoculum: Ensure a consistent and accurate final inoculum concentration for each experiment, typically around 5 x 10⁵ CFU/mL.

  • Proper Peptide Handling: Reconstitute and store this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment.

  • Include Quality Control Strains: Always include appropriate quality control (QC) strains with known this compound MIC values to monitor assay performance.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Higher than expected MIC values This compound binding to polystyrene plates.Switch to polypropylene microtiter plates.
Inactivation of this compound by components in the culture medium.Use a low-salt or specially formulated medium for antimicrobial peptide testing.
Degradation of this compound stock solution.Prepare fresh stock solutions and aliquots. Store at -20°C or -80°C as recommended.
Inconsistent results between experiments Variation in inoculum density.Carefully standardize the inoculum preparation to achieve a consistent CFU/mL in each assay.
Contamination of cultures or reagents.Use aseptic techniques and ensure the sterility of all media, buffers, and plasticware.
Inter-operator variability.Ensure all users are following the exact same standardized protocol.
No microbial growth in control wells Inactive or non-viable microbial culture.Use a fresh, actively growing culture for inoculum preparation.
Residual disinfectant on lab equipment.Ensure all equipment is thoroughly rinsed and free of any cleaning agents.

This compound and Protegrin-1 MIC Data Summary

The following table summarizes reported Minimum Inhibitory Concentration (MIC) values for this compound and its parent compound, Protegrin-1, against a selection of clinically relevant microorganisms. Note that MIC values can vary depending on the specific strain and the assay conditions used.

MicroorganismAntimicrobial PeptideMIC Range (µg/mL)Reference
Staphylococcus aureus (including MRSA)Protegrin-10.12 - 2[4]
Pseudomonas aeruginosaProtegrin-10.12 - 2[4]
Escherichia coliProtegrin-10.12 - 2[4]
Vancomycin-resistant Enterococcus faeciumProtegrin-1Not specified, but effective in vivo[4]
Acinetobacter baumanniiProtegrin-1MIC₅₀: 4 mg/L, MIC₉₀: 8 mg/L[5]
Klebsiella pneumoniaeProtegrin-1MIC₅₀: 4 mg/L, MIC₉₀: 16 mg/L[5]
Oral Streptococci and YeastsThis compoundNot specified, but effective in reducing oral microbial load[3]

Experimental Protocol: Broth Microdilution MIC Assay for this compound

This protocol is adapted for testing cationic antimicrobial peptides like this compound and is based on established methods.

1. Materials:

  • This compound hydrochloride

  • Sterile, low-binding polypropylene 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate low-salt broth

  • Bacterial or fungal strain of interest

  • Sterile 0.9% saline

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Incubator

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.

  • Dilute the adjusted suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

3. This compound Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid) as per the manufacturer's instructions.

  • Perform serial twofold dilutions of the this compound stock solution in the appropriate broth in a separate polypropylene plate or tubes to create a range of concentrations.

4. Assay Procedure:

  • Add 50 µL of the appropriate broth to each well of the polypropylene microtiter plate.

  • Add 50 µL of each this compound dilution to the corresponding wells, resulting in a final volume of 100 µL per well.

  • Include a positive control well (broth and inoculum, no this compound) and a negative control well (broth only).

  • Add 50 µL of the prepared inoculum to each well (except the negative control), bringing the final volume to 150 µL.

  • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

5. Reading the Results:

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

  • Growth can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

Visualizations

Iseganan_Mechanism_of_Action cluster_bacterium Bacterial Cell Gram_Negative_Membrane Gram-Negative Outer Membrane (LPS) Inner_Membrane Inner Cytoplasmic Membrane Gram_Negative_Membrane->Inner_Membrane Translocation Gram_Positive_Membrane Gram-Positive Cell Wall (Teichoic Acids) Gram_Positive_Membrane->Inner_Membrane Translocation Pore_Formation Pore Formation Inner_Membrane->Pore_Formation Oligomerization Cytoplasm Cytoplasm (Ions, ATP, etc.) Leakage Leakage of Cellular Contents Cytoplasm->Leakage This compound This compound (Cationic Peptide) This compound->Gram_Negative_Membrane Electrostatic Attraction This compound->Gram_Positive_Membrane Electrostatic Attraction Pore_Formation->Leakage Causes Cell_Death Cell Death Leakage->Cell_Death Leads to

Caption: Mechanism of action of this compound on bacterial cells.

Troubleshooting_Workflow cluster_protocol Protocol Review cluster_reagents Reagent Examination cluster_equipment Equipment Verification start Inconsistent MIC Results check_protocol Review Assay Protocol start->check_protocol check_reagents Examine Reagents start->check_reagents check_equipment Verify Equipment start->check_equipment inoculum Inoculum Density Correct? check_protocol->inoculum incubation Incubation Time/Temp Correct? check_protocol->incubation media Media Appropriate for Cationic Peptides? check_reagents->media peptide This compound Stock Fresh and Properly Stored? check_reagents->peptide plates Using Polypropylene Plates? check_equipment->plates pipettes Pipettes Calibrated? check_equipment->pipettes consistent_results Consistent Results Achieved inoculum->consistent_results Yes further_troubleshooting Consult Further Documentation inoculum->further_troubleshooting No incubation->consistent_results Yes incubation->further_troubleshooting No media->consistent_results Yes media->further_troubleshooting No peptide->consistent_results Yes peptide->further_troubleshooting No plates->consistent_results Yes plates->further_troubleshooting No pipettes->consistent_results Yes pipettes->further_troubleshooting No

Caption: Workflow for troubleshooting inconsistent this compound MIC assays.

References

Technical Support Center: Mitigating Iseganan Cytotoxicity in Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iseganan. The information provided aims to help users mitigate the cytotoxic effects of this compound on mammalian cells during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as IB-367) is a synthetic, positively charged antimicrobial peptide. Its primary mechanism of action is the disruption of cell membrane integrity.[1][2] This leads to the leakage of cellular contents and ultimately cell death. While highly effective against a broad spectrum of microbes, this membrane-disrupting activity can also affect mammalian cells, leading to cytotoxicity.

Q2: Why am I observing high levels of cytotoxicity in my mammalian cell cultures when using this compound?

High levels of cytotoxicity are often observed due to this compound's fundamental mechanism of action, which involves membrane disruption. The extent of cytotoxicity can be influenced by several factors including the concentration of this compound, the cell type being used, and the composition of the cell culture medium.

Q3: Are certain mammalian cell types more sensitive to this compound?

Yes, the sensitivity of mammalian cells to antimicrobial peptides like this compound can vary significantly between cell types. This is often related to differences in cell membrane composition, such as the presence of negatively charged molecules on the cell surface that can attract the cationic this compound peptide.

Q4: How can I reduce the cytotoxic effects of this compound in my experiments?

A primary strategy to mitigate the cytotoxicity of cationic peptides like this compound is to include serum in your cell culture medium. Serum proteins, which are generally negatively charged, can bind to this compound, effectively neutralizing its positive charge and reducing its interaction with the mammalian cell membrane.

Q5: What is the recommended concentration of serum to use?

The optimal serum concentration can vary depending on the cell line and the concentration of this compound being used. It is recommended to perform a dose-response experiment to determine the lowest concentration of serum that effectively mitigates cytotoxicity while still allowing for the desired experimental outcome.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High levels of cell death observed shortly after this compound treatment. This compound concentration is too high.Perform a dose-response titration to determine the optimal, non-toxic working concentration of this compound for your specific cell line.
The cell line is particularly sensitive to this compound.If possible, consider using a less sensitive cell line for your experiments. Otherwise, focus on optimizing the culture conditions to enhance cell viability.
Absence or low concentration of serum in the culture medium.Supplement your culture medium with fetal bovine serum (FBS) or other appropriate sera. Start with a standard concentration (e.g., 10%) and optimize as needed.
Inconsistent results in cell viability assays. The chosen viability assay is not suitable for detecting membrane disruption-induced cell death.Use a viability assay that measures membrane integrity, such as a trypan blue exclusion assay or a lactate dehydrogenase (LDH) release assay.
The timing of the viability assessment is not optimal.Assess cell viability at multiple time points after this compound treatment to capture the kinetics of cytotoxicity.
Difficulty in distinguishing between antimicrobial effects and cytotoxicity to host cells in co-culture experiments. The concentration of this compound is toxic to the mammalian cells.Titrate this compound to a concentration that is effective against the microbes but minimally toxic to the mammalian cells. The presence of serum can help to create a more selective environment.

Data Presentation

Cell LineTissue of OriginMorphologyThis compound IC50 (µg/mL) - Serum-FreeThis compound IC50 (µg/mL) - With SerumNotes
e.g., HEK293KidneyEpithelial
e.g., HeLaCervixEpithelial
e.g., A549LungEpithelial
e.g., JurkatBloodLymphoblast
e.g., NIH/3T3EmbryoFibroblast

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Resazurin-Based Viability Assay

This protocol describes how to determine the concentration of this compound that inhibits 50% of cell viability using a resazurin-based assay, which measures the metabolic activity of living cells.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (with and without serum)

  • This compound stock solution

  • 96-well cell culture plates

  • Resazurin sodium salt solution (e.g., AlamarBlue™)

  • Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in both serum-free and serum-containing medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include wells with medium only (no cells) as a background control and wells with cells in medium without this compound as a negative control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add the resazurin solution to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measure the fluorescence at the appropriate wavelengths using a plate reader.

  • Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells.

  • Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Assessing Membrane Integrity using a Lactate Dehydrogenase (LDH) Release Assay

This protocol measures the release of the cytosolic enzyme LDH into the culture medium, which is an indicator of compromised cell membrane integrity.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (with and without serum)

  • This compound stock solution

  • 24-well or 48-well cell culture plates

  • Commercially available LDH cytotoxicity assay kit

  • Plate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer.

Procedure:

  • Seed cells into a 24-well or 48-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound in both serum-free and serum-containing medium. Include untreated cells as a negative control and a lysis control (provided in the kit) as a positive control for maximum LDH release.

  • Incubate the plate for the desired exposure time.

  • Carefully collect a sample of the culture supernatant from each well.

  • Perform the LDH assay on the supernatant samples according to the manufacturer's protocol.

  • Measure the absorbance using a plate reader.

  • Calculate the percentage of LDH release for each this compound concentration relative to the lysis control.

Visualizations

Iseganan_Cytotoxicity_Pathway This compound This compound (Cationic Peptide) Membrane Mammalian Cell Membrane This compound->Membrane Electrostatic Interaction Disruption Membrane Disruption & Pore Formation Membrane->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Cell Death (Necrosis) Leakage->Death

Caption: Proposed mechanism of this compound-induced cytotoxicity in mammalian cells.

Mitigation_Workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solution Solution High_Cytotoxicity High Mammalian Cell Cytotoxicity Check_Concentration Verify this compound Concentration High_Cytotoxicity->Check_Concentration Optimize_Serum Optimize Serum Concentration Check_Concentration->Optimize_Serum Select_Assay Select Appropriate Viability Assay Optimize_Serum->Select_Assay Reduced_Cytotoxicity Reduced Cytotoxicity & Reliable Data Select_Assay->Reduced_Cytotoxicity

Caption: A workflow for troubleshooting and mitigating this compound cytotoxicity.

Serum_Mitigation_Pathway This compound This compound (Cationic) Complex This compound-Serum Complex This compound->Complex Serum Serum Proteins (Anionic) Serum->Complex Reduced_Interaction Reduced Interaction with Membrane Complex->Reduced_Interaction Membrane Mammalian Cell Membrane Reduced_Interaction->Membrane Inhibits Survival Enhanced Cell Survival Reduced_Interaction->Survival

Caption: The role of serum proteins in mitigating this compound cytotoxicity.

References

Technical Support Center: Enhancing the Stability of Iseganan Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges encountered during the formulation of Iseganan, a synthetic antimicrobial peptide. The following information is designed to assist researchers in optimizing the stability of their this compound formulations for experimental and developmental purposes.

Troubleshooting Guide: Addressing Common Stability Issues

Researchers may encounter several stability-related issues when working with this compound formulations. This guide provides a systematic approach to identifying and resolving these common problems.

Issue 1: Precipitation or Cloudiness Observed in this compound Solutions

Precipitation or visible turbidity in an this compound solution can indicate physical instability, such as aggregation or insolubility under the given formulation conditions.

Potential Cause Troubleshooting Steps Expected Outcome
Suboptimal pH 1. Measure the pH of the formulation. 2. Adjust the pH using a suitable buffer system. This compound, like many peptides, exhibits a pH-dependent solubility profile. While specific optimal ranges for this compound are not extensively published, a general starting point for peptide stability is often slightly acidic to neutral pH (e.g., pH 4-7). 3. Systematically evaluate a range of pH values to identify the isoelectric point (pI) where solubility is minimal and avoid this region.A clear, visually stable solution is achieved and maintained over the desired experimental timeframe.
High Concentration 1. If high concentrations are required, consider the addition of solubility-enhancing excipients such as co-solvents (e.g., ethanol, propylene glycol) or non-ionic surfactants (e.g., polysorbates). 2. If permissible for the application, dilute the formulation to a lower concentration.The this compound remains in solution at the target concentration without precipitation.
Buffer Incompatibility 1. Certain buffer species can interact with peptides and reduce solubility. 2. Screen alternative buffer systems (e.g., acetate, citrate, phosphate, histidine) at the target pH to identify a compatible buffer.The formulation remains clear and free of precipitation.

Issue 2: Loss of Antimicrobial Activity Over Time

A decrease in the biological activity of this compound suggests chemical degradation of the peptide.

Potential Cause Troubleshooting Steps Expected Outcome
Oxidation 1. This compound contains amino acid residues susceptible to oxidation. 2. Protect the formulation from oxygen by purging with an inert gas (e.g., nitrogen or argon) during preparation and storage. 3. Consider the addition of antioxidants such as methionine or ascorbic acid, if compatible with the intended application.The antimicrobial potency of the this compound formulation is retained for a longer duration.
Hydrolysis 1. Peptide bonds are susceptible to hydrolysis, particularly at pH extremes. 2. Optimize the pH of the formulation to a range where hydrolytic degradation is minimized, typically between pH 4 and 6 for many peptides.Slower degradation rate and prolonged shelf-life of the formulation.
Adsorption to Surfaces 1. Peptides can adsorb to the surfaces of containers, leading to a decrease in the effective concentration. 2. Consider using low-protein-binding containers (e.g., polypropylene or siliconized glass). 3. The inclusion of a small amount of a non-ionic surfactant can also help to reduce surface adsorption.Consistent and accurate this compound concentration is maintained in the formulation.

Issue 3: Formation of Aggregates Detected by Analytical Methods (e.g., SEC/HPLC, DLS)

Peptide aggregation is a common stability issue that can lead to loss of activity and potential immunogenicity.

Potential Cause Troubleshooting Steps Expected Outcome
Hydrophobic Interactions 1. Aggregation can be driven by hydrophobic interactions between peptide molecules. 2. Include stabilizing excipients such as sugars (e.g., sucrose, trehalose), polyols (e.g., mannitol, sorbitol), or certain amino acids (e.g., arginine, glycine) in the formulation. These excipients can help to maintain the native conformation of the peptide and reduce the propensity for aggregation.A reduction in the formation of soluble and insoluble aggregates, as confirmed by analytical techniques.
Ionic Strength 1. The ionic strength of the formulation can influence peptide aggregation. 2. Systematically vary the salt concentration (e.g., using NaCl) to determine the optimal ionic strength for stability.The rate of aggregation is minimized at the identified optimal ionic strength.
Temperature Stress 1. Elevated temperatures can accelerate aggregation. 2. Store this compound formulations at recommended temperatures, typically refrigerated (2-8 °C) or frozen, to minimize aggregation.[1]The formulation remains stable with minimal aggregation over its intended shelf life.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Like other peptides, this compound is susceptible to several degradation pathways, including:

  • Physical Instability : Aggregation and precipitation, which can be influenced by factors such as pH, temperature, and concentration.[2]

  • Chemical Instability :

    • Oxidation : Certain amino acid residues in the peptide sequence can be prone to oxidation.

    • Hydrolysis : Cleavage of peptide bonds, which is often pH-dependent.

    • Deamidation : Hydrolysis of the side-chain amide group of asparagine or glutamine residues.

Q2: What is the recommended pH range for formulating this compound?

A2: While a specific, universally optimal pH for this compound is not definitively published, a general strategy for peptide formulation is to work in a slightly acidic to neutral pH range (e.g., pH 4-7) to minimize hydrolysis and maintain solubility. It is crucial to experimentally determine the pH of maximum stability for your specific formulation and intended use.

Q3: Which excipients are commonly used to stabilize peptide formulations like this compound?

A3: Several classes of excipients can be employed to enhance the stability of peptide formulations:

  • Buffers : Acetate, citrate, phosphate, and histidine buffers are commonly used to maintain a stable pH.[3]

  • Cryoprotectants/Lyoprotectants : For frozen or lyophilized formulations, sugars (e.g., sucrose, trehalose) and polyols (e.g., mannitol) are used to protect the peptide during freezing and drying.[4]

  • Bulking Agents : In lyophilized formulations, bulking agents like mannitol can be used to ensure a stable and elegant cake structure.[3]

  • Solubility Enhancers/Aggregations Inhibitors : Surfactants (e.g., polysorbates) and certain amino acids (e.g., arginine) can be used to improve solubility and reduce aggregation.[5]

Q4: How can I improve the stability of this compound for long-term storage?

A4: Lyophilization (freeze-drying) is a common and effective method for improving the long-term stability of peptides like this compound.[4] By removing water, lyophilization significantly reduces the rates of hydrolytic and other chemical degradation pathways. A well-developed lyophilization cycle is critical to ensure the stability and integrity of the peptide.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[6]

Objective: To assess the stability of an this compound formulation under various stress conditions.

Methodology:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound in the desired formulation buffer.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the this compound solution and incubate at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours).

    • Base Hydrolysis: Add 0.1 M NaOH to the this compound solution and incubate under the same conditions as acid hydrolysis.

    • Oxidation: Add a low concentration of hydrogen peroxide (e.g., 0.1% v/v) to the this compound solution and incubate at room temperature, protected from light.

    • Thermal Degradation: Incubate the this compound solution at elevated temperatures (e.g., 50°C, 70°C).

    • Photostability: Expose the this compound solution to a controlled light source (e.g., ICH-compliant photostability chamber).

  • Sample Analysis: At each time point, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a reversed-phase C18 column of standard dimensions (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase Optimization:

    • Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) in water.

    • Organic Phase (B): 0.1% TFA in acetonitrile.

  • Gradient Elution: Develop a gradient elution method to separate the parent peptide from more polar or less polar degradation products. A typical starting gradient might be from 5% B to 95% B over 20-30 minutes.

  • Detection: Use UV detection at a wavelength where the peptide has significant absorbance (e.g., 214 nm or 280 nm).

  • Method Validation: Once separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 are crucial for demonstrating specificity.[7]

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_formulation Formulation Preparation cluster_stress Forced Degradation cluster_analysis Stability Analysis Formulate Prepare this compound Formulation Acid Acid Hydrolysis Formulate->Acid Base Base Hydrolysis Formulate->Base Oxidation Oxidation Formulate->Oxidation Thermal Thermal Stress Formulate->Thermal Photo Photostability Formulate->Photo Activity Antimicrobial Activity Assay Formulate->Activity HPLC Stability-Indicating HPLC Acid->HPLC Acid->Activity Base->HPLC Base->Activity Oxidation->HPLC Oxidation->Activity Thermal->HPLC Thermal->Activity Photo->HPLC Photo->Activity

Caption: Experimental workflow for assessing the stability of this compound formulations.

Troubleshooting_Logic cluster_issue Observed Instability cluster_investigation Investigation cluster_solution Potential Solutions Issue Precipitation, Aggregation, or Loss of Activity Check_pH Check pH Issue->Check_pH Check_Conc Check Concentration Issue->Check_Conc Check_Temp Check Storage Temperature Issue->Check_Temp Check_Excipients Evaluate Excipients Issue->Check_Excipients Adjust_pH Optimize pH / Buffer Check_pH->Adjust_pH Modify_Conc Adjust Concentration Check_Conc->Modify_Conc Control_Temp Optimize Storage Conditions Check_Temp->Control_Temp Add_Excipient Add Stabilizing Excipients Check_Excipients->Add_Excipient Lyophilize Consider Lyophilization Adjust_pH->Lyophilize Add_Excipient->Lyophilize Modify_Conc->Lyophilize Control_Temp->Lyophilize

Caption: Logical workflow for troubleshooting this compound formulation stability issues.

References

Technical Support Center: Iseganan Clinical Development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iseganan and other antimicrobial peptides (AMPs). The information is based on findings from clinical trials and preclinical research, addressing the limitations encountered and proposing strategies to overcome them.

Troubleshooting Guides

Issue: Lack of Efficacy in Clinical Trials Despite Potent In Vitro Activity

Possible Cause 1: Inadequate Drug Delivery and Formulation

  • Problem: this compound, administered as an oral rinse, may have had insufficient contact time with the oral mucosa to exert a sustained antimicrobial effect. The formulation might not have effectively penetrated the mucosal barrier or biofilms.

  • Troubleshooting/Solution:

    • Optimize Formulation: Explore bioadhesive formulations like mucoadhesive gels, pastes, or films to prolong contact time and enhance local drug concentration.

    • Advanced Delivery Systems: Investigate encapsulation in nanoparticles or liposomes to protect the peptide from degradation, improve solubility, and facilitate targeted delivery to the site of infection.

    • PEGylation: Consider PEGylation (attaching polyethylene glycol) to increase the half-life and stability of the peptide in biological fluids.

Possible Cause 2: Complex Pathophysiology of the Target Condition

  • Problem: Conditions like oral mucositis are complex inflammatory processes where microbial colonization is a contributing factor but not the sole driver.[1][2][3] Reducing microbial load alone may not be sufficient to prevent or treat the condition. Similarly, the pathogenesis of ventilator-associated pneumonia (VAP) is multifactorial.

  • Troubleshooting/Solution:

    • Combination Therapy: Investigate the synergistic effects of this compound with anti-inflammatory agents or other therapeutics that target different aspects of the disease pathology.

    • Refined Patient Selection: In future trials, consider enrolling patient populations where microbial overgrowth is the predominant etiological factor.

Possible Cause 3: Proteolytic Degradation

  • Problem: As a peptide, this compound is susceptible to degradation by proteases present in saliva and other biological fluids, reducing its effective concentration.

  • Troubleshooting/Solution:

    • Chemical Modifications: Introduce non-natural amino acids (e.g., D-amino acids) or cyclize the peptide structure to enhance resistance to proteolysis.[4][5][6]

    • Formulation Strategies: Utilize delivery systems (e.g., nanoparticles) that shield the peptide from enzymatic degradation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a synthetic analog of protegrin-1, a naturally occurring antimicrobial peptide.[1][2][3] Its primary mechanism of action is the disruption of microbial cell membranes.[7][8][9] The cationic peptide electrostatically interacts with the negatively charged components of bacterial membranes, leading to membrane permeabilization, pore formation, and ultimately cell death due to leakage of intracellular contents.[7][8][9][10][11]

Q2: Why did this compound fail in Phase III clinical trials for oral mucositis and ventilator-associated pneumonia (VAP)?

A2: this compound did not meet its primary efficacy endpoints in several large-scale Phase III trials.[3][12] For oral mucositis, while some studies showed a reduction in microbial load and some secondary endpoints like mouth pain, it did not consistently prevent the development of ulcerative oral mucositis compared to placebo.[1][2][3][13] In the VAP trial, this compound was not effective in improving outcomes, and there was a non-statistically significant trend towards higher mortality in the this compound group.[12][14] The failures are likely attributable to a combination of factors including inadequate formulation and drug delivery, the complex nature of the diseases, and potential proteolytic instability of the peptide.[4][15]

Q3: Was this compound investigated for other indications?

A3: Yes, besides oral mucositis and VAP, this compound was also investigated for the treatment of cystic fibrosis-related lung infections.[16] However, its development for this indication did not progress to late-stage clinical trials. The challenges in delivering an effective concentration of the peptide to the site of infection in the lungs and overcoming the complex biofilm environment in cystic fibrosis patients were significant hurdles.

Q4: What are the key takeaways for future antimicrobial peptide (AMP) development from the this compound trials?

A4: The this compound clinical trials highlight several critical considerations for the development of AMPs:

  • Formulation is Key: A potent molecule is not enough; the delivery system must be optimized for the specific indication to ensure adequate drug exposure at the target site.

  • Understand the Disease: A thorough understanding of the disease pathophysiology is crucial to determine if an antimicrobial-only approach is sufficient.

  • Peptide Stability: Strategies to enhance the stability of AMPs against proteolytic degradation are essential for their in vivo efficacy.[4][5][15]

  • Careful Trial Design: Clinical trial endpoints and patient populations should be carefully selected to reflect the mechanism of action of the AMP.

Data Presentation

Table 1: Summary of Key Phase III Clinical Trial Results for this compound in Oral Mucositis

Trial (Indication)Primary EndpointThis compound GroupPlacebo Groupp-valueKey Secondary Endpoints (this compound vs. Placebo)
PROMPT-CT (Chemotherapy-induced OM)[1][2]Proportion of patients who did not develop ulcerative oral mucositis (UOM)43%33%0.067Lower mouth pain (p=0.041), throat pain (p=0.048), and stomatitis scores (p=0.013)
Stomatitis in Stomatotoxic Chemotherapy[3]Proportion of patients with peak stomatitis grade < 243%37%0.182No significant difference in stomatitis severity, UOM incidence, or pain
Radiotherapy-induced OM[13]Proportion of patients who did not develop ulcerative OM (Grades 2-4)9%9%0.998No significant difference in mouth pain or difficulty swallowing

Table 2: Summary of Phase III Clinical Trial Results for this compound in Ventilator-Associated Pneumonia (VAP)

Trial (Indication)Primary EndpointThis compound GroupPlacebo Groupp-valueKey Secondary Endpoints (this compound vs. Placebo)
Prevention of VAP[12]VAP among survivors at Day 1416% (45/282)20% (57/284)0.145Mortality at Day 14: 22.1% vs. 18.2% (p=0.206)

Experimental Protocols

Protocol Outline: Phase III Trial of this compound for Prevention of Oral Mucositis in Patients Receiving Stomatotoxic Chemotherapy (PROMPT-CT Trial)[1][2]
  • Study Design: Randomized, double-blind, placebo-controlled, multinational trial.

  • Patient Population: Patients scheduled to receive stomatotoxic chemotherapy.

  • Treatment Regimen:

    • This compound Group: 9 mg this compound oral rinse.

    • Placebo Group: Placebo oral rinse.

    • Administration: Swished and swallowed 6 times daily, starting with the initiation of stomatotoxic therapy and continuing for 21-28 days.

  • Assessments:

    • Oral mucositis was assessed using the 5-point National Cancer Institute Common Toxicity Criteria (NCI-CTC) scale.

    • Patient-reported outcomes for mouth pain, throat pain, and difficulty swallowing were collected using an 11-point scale.

  • Primary Endpoint: Proportion of patients who did not develop ulcerative oral mucositis (UOM).

Protocol Outline: Phase III Trial of this compound for Prevention of Ventilator-Associated Pneumonia (VAP)[12][14]
  • Study Design: Randomized, double-blind, placebo-controlled, multinational trial.

  • Patient Population: Mechanically ventilated patients.

    • Inclusion Criteria: Age ≥ 18 years, intubated and receiving mechanical ventilation for < 24 hours, expected to remain ventilated for ≥ 48 hours.

    • Exclusion Criteria: Current diagnosis of pneumonia, neutropenia.

  • Treatment Regimen:

    • This compound Group: Oral topical this compound.

    • Placebo Group: Placebo.

    • Administration: Six times per day while intubated for up to 14 days.

  • Primary Endpoint: VAP measured among survivors at Day 14.

Mandatory Visualizations

Iseganan_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane (Anionic) cluster_intracellular Intracellular Space This compound This compound (Cationic Peptide) MembraneSurface Membrane Surface This compound->MembraneSurface Electrostatic Attraction Pore Transmembrane Pore MembraneSurface->Pore Membrane Insertion & Pore Formation IntracellularContents Intracellular Contents (Ions, ATP, etc.) Pore->IntracellularContents Leakage of CellDeath Cell Death IntracellularContents->CellDeath Depletion leads to

Caption: this compound's mechanism of action on the bacterial cell membrane.

Overcoming_Iseganan_Limitations cluster_limitations Clinical Limitations of this compound cluster_solutions Potential Solutions Limitation1 Inadequate Formulation & Short Half-life Solution1a Bioadhesive Formulations (Gels, Pastes) Limitation1->Solution1a Solution1b Nanoparticle Encapsulation Limitation1->Solution1b Solution1c PEGylation Limitation1->Solution1c Limitation2 Proteolytic Degradation Limitation2->Solution1b Protection Solution2a Chemical Modification (D-amino acids, cyclization) Limitation2->Solution2a Limitation3 Complex Disease Pathophysiology Solution3a Combination Therapy (e.g., with anti-inflammatories) Limitation3->Solution3a Solution3b Targeted Patient Selection Limitation3->Solution3b

Caption: Strategies to overcome the clinical limitations of this compound.

References

Technical Support Center: Iseganan Off-Target Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and address potential off-target effects of Iseganan in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a synthetic, broad-spectrum antimicrobial peptide. Its primary mechanism of action is the disruption of cell membrane integrity.[1][2] It binds to the lipid bilayer of microbial cells, leading to pore formation, leakage of intracellular contents, and ultimately, cell death.[1]

Q2: Can this compound affect mammalian cells?

While this compound is designed to be selective for microbial membranes, high concentrations can potentially lead to off-target effects on mammalian cells. The lytic and membrane-disrupting properties are not exclusively limited to bacteria and fungi.[2] Therefore, it is crucial to determine the optimal concentration for your specific cell line to minimize cytotoxicity.

Q3: What are the potential off-target effects of this compound in cell culture?

Potential off-target effects of this compound on mammalian cells, primarily due to its membrane-disrupting nature, can include:

  • Cytotoxicity: Direct damage to the cell membrane can lead to cell lysis and death.

  • Alterations in cell signaling: Ion flux through newly formed pores can disrupt intracellular signaling cascades.

  • Induction of stress responses: Membrane damage can trigger cellular stress and apoptotic pathways.

  • Changes in cell morphology: Disruption of the cytoskeleton and cell membrane can lead to visible changes in cell shape and adherence.

Q4: How can I minimize the off-target effects of this compound?

To minimize off-target effects, consider the following:

  • Titrate the concentration: Perform a dose-response experiment to determine the lowest effective concentration for your antimicrobial studies that has the minimal toxic effect on your mammalian cells.

  • Use appropriate controls: Include untreated cells and vehicle-treated cells as controls in all experiments.

  • Limit exposure time: Treat cells with this compound for the shortest duration necessary to achieve the desired antimicrobial effect.

  • Monitor cell viability: Routinely assess cell viability using methods like Trypan Blue exclusion or a cytotoxicity assay.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed in mammalian cell lines.

Possible Cause: The concentration of this compound is too high, leading to non-specific membrane disruption in mammalian cells.

Troubleshooting Steps:

  • Perform a Dose-Response Curve:

    • Plate your mammalian cells at a consistent density.

    • Treat with a range of this compound concentrations (e.g., from 0.1 µg/mL to 100 µg/mL).

    • Incubate for a relevant time point (e.g., 24 hours).

    • Assess cell viability using an MTT or LDH assay.

    • Determine the IC50 (half-maximal inhibitory concentration) to identify a suitable working concentration.

  • Reduce Incubation Time:

    • If a specific concentration is required, try reducing the duration of exposure to this compound.

  • Serum Concentration:

    • Ensure that the serum concentration in your culture medium is consistent, as serum proteins can sometimes interact with peptides and affect their activity.

Issue 2: Unexpected changes in cell signaling pathways.

Possible Cause: this compound-induced membrane permeabilization is causing ion influx (e.g., Ca2+) or leakage of signaling molecules, leading to the activation or inhibition of unintended pathways.

Troubleshooting Steps:

  • Assess Membrane Integrity:

    • Use a membrane-impermeable dye like Propidium Iodide (PI) in conjunction with a live-cell stain like Calcein-AM to visualize membrane integrity via fluorescence microscopy or flow cytometry.

  • Evaluate Apoptosis Induction:

    • Perform an Annexin V/PI assay to determine if the observed effects are due to apoptosis or necrosis.

  • Inhibitor Studies:

    • If a specific signaling pathway is suspected to be affected, use known inhibitors of that pathway to see if the this compound-induced phenotype is rescued.

Quantitative Data

Table 1: this compound Activity and Cytotoxicity

ParameterOrganism/Cell TypeValueReference
Minimal Inhibitory Concentration (MIC)Viridans streptococciRemained stable throughout treatment[3]
Minimal Inhibitory Concentration (MIC)YeastsRemained stable throughout treatment[3]
Reduction in microbial load (log10 CFU)Oral microflora in patients1.59 (this compound) vs. 0.18 (placebo)[3]

Experimental Protocols

1. MTT Assay for Cell Viability

  • Principle: Measures the metabolic activity of viable cells. The mitochondrial dehydrogenase in living cells reduces the yellow tetrazolium salt MTT to purple formazan crystals.

  • Methodology:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound and controls for the desired time period.

    • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

    • Read the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

  • Principle: Measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium.

  • Methodology:

    • Seed cells in a 96-well plate and treat with this compound and controls.

    • After incubation, transfer a portion of the cell culture supernatant to a new plate.

    • Add the LDH reaction mixture (containing diaphorase and INT) to the supernatant.

    • Incubate in the dark at room temperature for 10-30 minutes.

    • Measure the absorbance at 490 nm.

    • Include a maximum LDH release control (cells lysed with a lysis buffer).

Visualizations

Iseganan_Off_Target_Mechanism This compound This compound Membrane Mammalian Cell Membrane This compound->Membrane High Concentration Pore Pore Formation Membrane->Pore Ion Ion Influx (e.g., Ca2+) Pore->Ion Leakage Leakage of Intracellular Components Pore->Leakage Signaling Altered Intracellular Signaling Ion->Signaling Stress Cellular Stress Response Leakage->Stress Cytotoxicity Cytotoxicity/ Cell Death Signaling->Cytotoxicity Stress->Cytotoxicity

Caption: Hypothesized mechanism of this compound off-target effects.

Troubleshooting_Workflow Start High Cytotoxicity Observed DoseResponse Perform Dose-Response (MTT/LDH Assay) Start->DoseResponse IsConcentrationHigh Is IC50 significantly lower than working conc.? DoseResponse->IsConcentrationHigh CheckTime Reduce Incubation Time AssessMembrane Assess Membrane Integrity (PI/Calcein-AM) CheckTime->AssessMembrane IsConcentrationHigh->CheckTime No LowerConcentration Use Lower Concentration IsConcentrationHigh->LowerConcentration Yes End Proceed with Optimized Protocol LowerConcentration->End AlternativeAssay Consider Alternative Antimicrobial IsMembraneCompromised Is Membrane Compromised? AssessMembrane->IsMembraneCompromised IsMembraneCompromised->AlternativeAssay No ApoptosisAssay Perform Annexin V/PI Assay IsMembraneCompromised->ApoptosisAssay Yes ApoptosisAssay->End

Caption: Troubleshooting workflow for high cytotoxicity.

References

Validation & Comparative

A Comparative Analysis of Iseganan and LL-37: Unraveling Their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antimicrobial peptides (AMPs), Iseganan and LL-37 represent two distinct yet potent molecules with significant therapeutic potential. This compound, a synthetic analog of protegrin-1, is known for its rapid and potent bactericidal activity. LL-37, the only human cathelicidin, exhibits a broader range of biological functions, including robust immunomodulatory effects in addition to its antimicrobial properties. This guide provides a detailed comparative analysis of their mechanisms of action, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding their unique attributes.

Antimicrobial Mechanism: Membrane Disruption and Beyond

Both this compound and LL-37 exert their primary antimicrobial effect by disrupting the integrity of microbial cell membranes, a hallmark of many AMPs. However, the specifics of their membrane interaction and subsequent cellular destruction pathways show notable differences.

This compound: The "HOTTER" Mechanism

This compound's mechanism of action is characterized by a unique and rapid process termed "Hydro-Osmotic Trans-Tesseral Extrusion and Rupture" (HOTTER).[1] This multi-step process involves:

  • Binding and Permeabilization: this compound initially binds to the lipopolysaccharide (LPS) of Gram-negative bacteria, leading to the simultaneous permeabilization of both the outer and inner membranes.[1]

  • Hydro-Osmotic Stress: This permeabilization triggers a massive and unregulated influx of water into the bacterial cell, causing a compensatory release of intracellular potassium ions.[1]

  • Trans-Tesseral Extrusion: The continued osmotic pressure causes the bacterium to swell. This forces portions of the inner membrane to extrude through natural clefts (tesserae) in the peptidoglycan layer, forming osmotically fragile protrusions.[1]

  • Rupture and Cell Death: In the absence of osmotic stabilizers, these protrusions rupture explosively, releasing the cytoplasmic contents and leading to rapid cell death.[1] A similar, though less dramatic, process of cytoplasmic rupture contained by the thicker cell wall is observed in Gram-positive bacteria.[1]

LL-37: A Multifaceted Membrane Disruptor

LL-37's interaction with bacterial membranes is more varied and can be described by several models:

  • Pore Formation: Evidence suggests that LL-37 can form transmembrane pores through either the "barrel-stave" or "toroidal pore" model, creating channels that lead to the leakage of cellular contents.

  • Carpet Model: In this model, LL-37 peptides accumulate on the surface of the bacterial membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, this carpet disrupts the membrane integrity in a detergent-like manner.

  • Intracellular Targeting: Beyond membrane disruption, LL-37 can also translocate across the bacterial membrane and interact with intracellular targets, further contributing to its antimicrobial effect.[2]

Comparative Antimicrobial Activity

Direct comparative studies providing a head-to-head analysis of the minimal inhibitory concentrations (MICs) of this compound and LL-37 against a broad panel of microorganisms under identical conditions are limited in publicly available literature. However, by compiling data from various sources, a general comparison can be made.

Protegrin-1 (PG-1), the parent compound of this compound, has demonstrated potent activity against a wide range of bacteria, with MICs typically in the low micromolar range (0.5 to 8 µg/mL) for strains like Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii.[3][4] Clinical trial data for this compound has shown a significant reduction in the oral microbial load of streptococci and yeasts in patients undergoing chemotherapy.[5]

LL-37 also exhibits broad-spectrum antimicrobial activity, though its potency can vary depending on the bacterial species and experimental conditions.[6] MICs for LL-37 against P. aeruginosa have been reported to range from 15.6 to 1000 µg/ml.[7] Some studies have indicated that LL-37 may be less potent against certain strains, such as methicillin-resistant Staphylococcus aureus (MRSA), compared to some of its synthetic derivatives.[8]

Table 1: Comparative Antimicrobial Activity (MICs in µg/mL)

MicroorganismThis compound (Protegrin-1)LL-37
Escherichia coli20.78 - 15.62
Pseudomonas aeruginosa81.56 - >1000
Acinetobacter baumannii2 - 8N/A
Staphylococcus aureusN/A>512 (MRSA)
Klebsiella pneumoniae81.56

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental protocols.

Immunomodulatory Mechanisms: A Key Distinction

A significant difference between this compound and LL-37 lies in their immunomodulatory capabilities. While information on this compound's ability to modulate the host immune response is scarce, LL-37 is a well-established immunomodulatory peptide with diverse and complex functions.

LL-37: A Potent Immunomodulator

LL-37's immunomodulatory effects are mediated through its interaction with various host cell receptors and signaling pathways:

  • Toll-Like Receptor (TLR) Modulation: LL-37 can differentially regulate TLR signaling. It can suppress the inflammatory response triggered by LPS through TLR4, while enhancing the signaling of TLR3, TLR7/8, and TLR9, which are involved in the recognition of viral and bacterial nucleic acids.

  • Receptor Activation: LL-37 can activate a range of cell surface receptors, including G-protein coupled receptors (GPCRs) like formyl peptide receptor 2 (FPR2), the P2X7 receptor, and the epidermal growth factor receptor (EGFR). This activation triggers downstream signaling cascades such as the PI3K/Akt and MAPK/Erk pathways.

  • Cytokine and Chemokine Induction: Through these signaling pathways, LL-37 can induce the production and release of a wide array of cytokines and chemokines, which play crucial roles in orchestrating the immune response, including the recruitment of immune cells to sites of infection and inflammation.

This compound: Limited Known Immunomodulatory Role

Currently, there is a lack of substantial evidence in the scientific literature to suggest that this compound possesses significant immunomodulatory functions comparable to LL-37. Its primary mechanism appears to be direct and rapid microbicidal activity.

Experimental Protocols

Minimal Inhibitory Concentration (MIC) Assay

A standard method to determine the MIC of an antimicrobial peptide is the broth microdilution assay.

  • Preparation of Peptide Solutions: A stock solution of the peptide is prepared and serially diluted in a 96-well microtiter plate to achieve a range of concentrations.

  • Bacterial Inoculum Preparation: A bacterial culture is grown to the mid-logarithmic phase and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.

  • Incubation: An equal volume of the bacterial inoculum is added to each well of the microtiter plate containing the peptide dilutions. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.

Membrane Permeabilization Assay (SYTOX Green Uptake)

This assay measures the ability of a peptide to permeabilize the bacterial membrane using a fluorescent dye that only enters cells with compromised membranes.

  • Bacterial Suspension: Bacteria are harvested, washed, and resuspended in a suitable buffer to a specific optical density.

  • Dye Addition: SYTOX Green dye is added to the bacterial suspension.

  • Peptide Treatment: The peptide is added to the suspension at various concentrations.

  • Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer. An increase in fluorescence indicates that the dye has entered the cells through permeabilized membranes and bound to nucleic acids.

Cytokine Release Assay

This assay is used to assess the immunomodulatory effect of a peptide on immune cells.

  • Cell Culture: Immune cells (e.g., peripheral blood mononuclear cells or a specific cell line like macrophages) are cultured in appropriate media.

  • Peptide Stimulation: The cells are treated with different concentrations of the peptide for a specific duration. A positive control (e.g., LPS) is often included.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of specific cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

Visualizing the Mechanisms

This compound's "HOTTER" Mechanism Workflow

This compound's "HOTTER" bactericidal workflow.

LL-37's Dual Antimicrobial and Immunomodulatory Pathways

LL37_Dual_Mechanism cluster_antimicrobial Antimicrobial Action cluster_immunomodulatory Immunomodulatory Action LL37_AM LL-37 Bacterial_Membrane Bacterial Membrane LL37_AM->Bacterial_Membrane Pore Pore Formation Bacterial_Membrane->Pore Toroidal/Barrel-Stave Carpet Carpet Model Bacterial_Membrane->Carpet Lysis Cell Lysis Pore->Lysis Carpet->Lysis LL37_IM LL-37 Host_Cell_Receptor Host Cell Receptors (GPCR, P2X7, EGFR, TLRs) LL37_IM->Host_Cell_Receptor Signaling Intracellular Signaling (PI3K/Akt, MAPK/Erk) Host_Cell_Receptor->Signaling Immune_Response Cytokine/Chemokine Release Immune Cell Recruitment Signaling->Immune_Response

References

Iseganan's Efficacy Against Antibiotic-Resistant Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria poses a significant threat to global health. In the search for novel antimicrobial agents, iseganan, a synthetic analog of protegrin-1, has emerged as a promising candidate. This guide provides an objective comparison of this compound's efficacy against key antibiotic-resistant bacteria, supported by experimental data and detailed methodologies.

Executive Summary

This compound is an antimicrobial peptide that exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.[1] Its primary mechanism of action involves the rapid disruption of the bacterial cell membrane, leading to cell death.[1][2] This direct, physical mechanism is thought to contribute to a lower likelihood of resistance development compared to traditional antibiotics that target specific metabolic pathways. Clinical trials have explored the use of this compound for preventing oral mucositis and ventilator-associated pneumonia.[2] This guide focuses on the in vitro efficacy of this compound against clinically relevant antibiotic-resistant bacteria and compares it with other antimicrobial peptides and conventional antibiotics.

Comparative Efficacy: Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. The following tables summarize the MIC values of this compound and comparator agents against several important antibiotic-resistant bacterial species. Data has been compiled from various studies and should be interpreted with the consideration that experimental conditions may have varied between studies.

Table 1: Comparative MICs (µg/mL) Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Antimicrobial AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
This compound Data not available in a comparative formatData not availableData not available
Pexiganan 1 - 321632
Melittin 0.625 - 51.62Data not available
Vancomycin 0.25 - 4.01.52.0

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Sources: Pexiganan[3][4], Melittin[5], Vancomycin[6][7][8][9]

Table 2: Comparative MICs (µg/mL) Against Vancomycin-Resistant Enterococci (VRE)

Antimicrobial AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
This compound Data not available in a comparative formatData not availableData not available
Pexiganan ≤ 32Data not available32
Melittin 6 - 800 (anti-VRE activity)Data not availableData not available
Vancomycin 4 - >1024 (Resistant strains)Data not availableData not available

Sources: Pexiganan[3], Melittin[10], Vancomycin[8][11]

Table 3: Comparative MICs (µg/mL) Against Resistant Pseudomonas aeruginosa

Antimicrobial AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
This compound Data not available in a comparative formatData not availableData not available
Pexiganan ≤ 32Data not available32
Melittin Data not available in a comparative formatData not availableData not available
Streptomycin 25 - >20,000 (Resistant strains)Data not availableData not available

Sources: Pexiganan[3], Streptomycin[12][13][14]

Mechanism of Action: Bacterial Membrane Disruption

This compound exerts its bactericidal effect by directly targeting and disrupting the integrity of the bacterial cell membrane. This process is multifaceted and can be visualized as a series of sequential steps.

Iseganan_Mechanism_of_Action This compound's Mechanism of Action on the Bacterial Cell Membrane cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane (Anionic) cluster_intracellular Intracellular Space This compound This compound (Cationic AMP) Initial_Binding Initial Electrostatic Binding This compound->Initial_Binding Attraction Membrane_Insertion Hydrophobic Insertion into Lipid Bilayer Initial_Binding->Membrane_Insertion Conformational Change Pore_Formation Pore Formation (e.g., Toroidal or Barrel-Stave) Membrane_Insertion->Pore_Formation Ion_Efflux Ion Efflux (K+) Pore_Formation->Ion_Efflux Metabolite_Leakage Metabolite Leakage Pore_Formation->Metabolite_Leakage Membrane_Depolarization Membrane Depolarization Ion_Efflux->Membrane_Depolarization Cell_Death Cell Death Metabolite_Leakage->Cell_Death Membrane_Depolarization->Cell_Death

Caption: Workflow of this compound's interaction with and disruption of the bacterial cell membrane.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate assessment and comparison of antimicrobial agents.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MIC_Assay_Workflow Broth Microdilution MIC Assay Workflow A Prepare serial two-fold dilutions of this compound in broth B Dispense dilutions into a 96-well microtiter plate A->B D Inoculate each well with the bacterial suspension B->D C Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) C->D E Include positive (no drug) and negative (no bacteria) controls D->E F Incubate plates at 37°C for 18-24 hours E->F G Visually inspect for turbidity or measure optical density (OD) F->G H Determine MIC as the lowest concentration with no visible growth G->H

Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (or another appropriate broth medium) to achieve a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: The prepared dilutions of this compound are dispensed into the wells of a 96-well microtiter plate. An equal volume of the standardized bacterial inoculum is then added to each well.

  • Controls: A positive control well (broth and bacteria, no antimicrobial) and a negative control well (broth only) are included on each plate.

  • Incubation: The plate is incubated at 37°C for 16-20 hours in ambient air.

  • MIC Determination: Following incubation, the plate is examined visually for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Time-Kill Kinetic Assay

This assay assesses the rate at which an antimicrobial agent kills a bacterial population over time.

Detailed Steps:

  • Inoculum Preparation: A logarithmic-phase culture of the test bacterium is diluted to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in a suitable broth medium.

  • Exposure: this compound is added at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control with no antimicrobial is run in parallel.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each test and control tube.

  • Quantification: The withdrawn samples are serially diluted, plated on agar, and incubated. The number of viable colonies (CFU/mL) is then determined.

  • Data Analysis: The log₁₀ CFU/mL is plotted against time for each concentration of the antimicrobial agent. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Anti-Biofilm Assay

This assay evaluates the ability of an antimicrobial agent to inhibit biofilm formation or eradicate established biofilms.

Detailed Steps:

  • Biofilm Formation: A standardized bacterial suspension is added to the wells of a microtiter plate and incubated for a period (e.g., 24 hours) to allow for biofilm formation.

  • Treatment:

    • Inhibition Assay: this compound is added to the wells along with the bacterial inoculum at the beginning of the incubation period.

    • Eradication Assay: The planktonic cells are removed, and the established biofilms are washed before adding fresh broth containing various concentrations of this compound.

  • Incubation: The plates are incubated for a further period (e.g., 24 hours).

  • Quantification: The planktonic cells are removed, and the wells are washed to remove non-adherent bacteria. The remaining biofilm can be quantified using methods such as crystal violet staining (to measure biomass) or by determining the number of viable cells within the biofilm through sonication and plating.

  • Data Analysis: The results are typically expressed as the percentage of biofilm reduction compared to the untreated control.

Conclusion

This compound demonstrates significant potential as an antimicrobial agent against a range of antibiotic-resistant bacteria due to its rapid, membrane-disrupting mechanism of action. While direct comparative data for this compound against other specific antimicrobials on identical strains is limited in the public domain, the available information on its class of antimicrobial peptides suggests potent activity. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct further comparative studies to fully elucidate the therapeutic potential of this compound in the fight against antimicrobial resistance.

References

Validating Iseganan's Disruption of Bacterial Membranes: A Comparative Guide to Pore Formation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Iseganan's membrane pore-forming capabilities against other antimicrobial peptides (AMPs). By presenting supporting experimental data and detailed methodologies, this document aims to facilitate a deeper understanding of this compound's mechanism of action and its potential in antimicrobial drug development.

This compound (IB-367), a synthetic analog of the natural antimicrobial peptide protegrin-1, exerts its rapid and broad-spectrum bactericidal activity by disrupting the integrity of microbial cell membranes.[1][2] This disruption is primarily achieved through the formation of pores, leading to the leakage of essential cellular components and ultimately, cell death.[3] This guide delves into the experimental validation of this crucial mechanism, offering a comparative analysis with other well-characterized AMPs.

Mechanism of Action: The "HOTTER" Model

A proposed mechanism for this compound's action against bacteria is the "Hydro-Osmotic Trans-Tesseral Extrusion and Rupture" (HOTTER) model.[3] This model posits that this compound binding to the bacterial membrane leads to a massive and unregulated influx of water. This influx causes the cell to swell, leading to the extrusion of the inner membrane through openings in the peptidoglycan layer. These extrusions are osmotically fragile and ultimately rupture, releasing the cytoplasmic contents and causing irreversible damage to the bacterium.[3]

Comparative Analysis of Pore-Forming Characteristics

To provide a quantitative comparison, this section summarizes key parameters of membrane disruption for this compound and other representative AMPs. The data is compiled from various in vitro studies employing techniques such as fluorescence spectroscopy and electrophysiology.

PeptideTarget Organism/Model MembraneMinimum Inhibitory Concentration (MIC)Pore Size (Daltons)Ion SelectivityReference
This compound (IB-367) E. coli0.5 - 5 µM[4]Up to 600-750 Da[3]Non-selective ion leakage[5][3][4][5]
Melittin Model lipid bilayersVariesCan form stable pores[6]Cation selective at low concentrations[6][7]
LL-37 P. aeruginosaVariesForms pores or disrupts membrane integrityInduces membrane depolarization[8]
Protegrin-1 (PG-1) Gram-negative and Gram-positive bacteria0.5 - 5 µM[4]Forms octameric or decameric β-barrels[9]Cation selective[4][9]

Note: The specific values for MIC, pore size, and ion selectivity can vary depending on the experimental conditions, including the target organism, membrane composition, and the specific assay used.

Experimental Protocols for Validating Membrane Pore Formation

The following are detailed methodologies for key experiments used to characterize the membrane-disrupting activity of antimicrobial peptides.

Membrane Permeabilization Assay using Fluorescence Spectroscopy

This assay measures the ability of a peptide to permeabilize the outer and inner membranes of bacteria using fluorescent probes.

Outer Membrane Permeabilization (NPN Uptake Assay):

  • Principle: The fluorescent probe 1-N-phenylnaphthylamine (NPN) is hydrophobic and fluoresces weakly in an aqueous environment but strongly when it enters the hydrophobic interior of a membrane. Permeabilization of the outer membrane allows NPN to access the inner membrane, resulting in an increase in fluorescence.[10][11]

  • Protocol:

    • Grow bacterial cells (e.g., E. coli) to mid-logarithmic phase and wash with a suitable buffer (e.g., 10 mM sodium phosphate buffer).

    • Resuspend the cells to a final optical density (OD600) of 0.5.

    • Add NPN to a final concentration of 10 µM and measure the basal fluorescence (Excitation: 350 nm, Emission: 390-450 nm).

    • Add varying concentrations of the antimicrobial peptide to the bacterial suspension.

    • Record the increase in fluorescence intensity over time. A rapid increase indicates outer membrane permeabilization.[11]

Inner Membrane Permeabilization (Propidium Iodide Uptake Assay):

  • Principle: Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. When the inner membrane is compromised, PI enters the cell and binds to DNA, resulting in a significant increase in fluorescence.[10]

  • Protocol:

    • Prepare bacterial cells as described for the NPN uptake assay.

    • Add PI to the cell suspension at a final concentration of 2 µM.

    • Add the antimicrobial peptide at various concentrations.

    • Measure the fluorescence intensity (Excitation: 535 nm, Emission: 617 nm) over time. An increase in fluorescence indicates inner membrane permeabilization.

Vesicle Leakage Assay

This assay uses artificial lipid vesicles (liposomes) to model bacterial membranes and assess the peptide's ability to induce leakage of entrapped fluorescent dyes.

  • Principle: Large unilamellar vesicles (LUVs) are loaded with a self-quenching concentration of a fluorescent dye, such as calcein. When the peptide forms pores in the vesicle membrane, the dye is released, leading to dequenching and an increase in fluorescence.[12]

  • Protocol:

    • Prepare LUVs with a lipid composition mimicking that of bacterial membranes (e.g., a mixture of phosphatidylglycerol and phosphatidylethanolamine).

    • Encapsulate a solution of calcein (e.g., 50 mM) within the LUVs during their formation.

    • Remove unencapsulated calcein by size-exclusion chromatography.

    • Add the antimicrobial peptide to a suspension of the calcein-loaded LUVs.

    • Monitor the increase in fluorescence (Excitation: 495 nm, Emission: 515 nm) over time. The rate and extent of fluorescence increase are proportional to the peptide's pore-forming activity.

    • At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all vesicles and determine the maximum fluorescence for normalization.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the proposed mechanism of this compound-induced pore formation and a typical experimental workflow for its validation.

Iseganan_Mechanism cluster_membrane Bacterial Membrane Outer_Membrane Outer Membrane Inner_Membrane Inner Membrane This compound This compound Peptides Binding Binding to LPS This compound->Binding Permeabilization Membrane Permeabilization Binding->Permeabilization Water_Influx Water Influx Permeabilization->Water_Influx Swelling Cell Swelling Water_Influx->Swelling Extrusion Inner Membrane Extrusion Swelling->Extrusion Rupture Extrusion Rupture & Cell Death Extrusion->Rupture

Caption: Proposed "HOTTER" mechanism of this compound action.

Experimental_Workflow Start Start: Hypothesis Validation Preparation Prepare Bacterial Cultures / LUVs Start->Preparation Assay_Selection Select Assay: - NPN Uptake (Outer Membrane) - PI Uptake (Inner Membrane) - Vesicle Leakage Preparation->Assay_Selection NPN_Assay Perform NPN Uptake Assay Assay_Selection->NPN_Assay Outer PI_Assay Perform PI Uptake Assay Assay_Selection->PI_Assay Inner Vesicle_Assay Perform Vesicle Leakage Assay Assay_Selection->Vesicle_Assay Model Data_Acquisition Acquire Fluorescence Data NPN_Assay->Data_Acquisition PI_Assay->Data_Acquisition Vesicle_Assay->Data_Acquisition Analysis Analyze Data: - Rate of Permeabilization - % Leakage Data_Acquisition->Analysis Comparison Compare with Alternative AMPs Analysis->Comparison Conclusion Conclusion on Pore Formation Efficacy Comparison->Conclusion

Caption: Workflow for validating membrane pore formation.

References

Iseganan's Edge: A Comparative Analysis of Resistance Development Against Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the experimental data reveals a significant advantage for the antimicrobial peptide iseganan in the escalating battle against antibiotic resistance. Unlike conventional antibiotics that are increasingly undermined by rapidly evolving bacterial defenses, this compound demonstrates a markedly lower propensity for inducing resistance. This is primarily attributed to its unique mechanism of action, which involves the rapid and non-specific disruption of bacterial cell membranes.

This guide provides a comprehensive comparison of this compound's potential for resistance development versus that of conventional antibiotics, supported by experimental data, detailed methodologies, and visualizations of the underlying mechanisms.

Quantitative Analysis of Resistance Development

Serial passage studies, a standard laboratory method to assess the likelihood of resistance development, have shown a stark contrast between this compound and conventional antibiotics. In these experiments, bacteria are repeatedly exposed to sub-lethal concentrations of an antimicrobial agent, mimicking incomplete treatment courses and providing an environment for resistant strains to emerge.

A key indicator of resistance is the change in the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium. A significant increase in the MIC over successive passages indicates the development of resistance.

Antimicrobial AgentBacterial Strain(s)Number of PassagesFold Increase in MICReference
This compound (IB-367) MRSA and P. aeruginosa92- to 4-fold[1][2]
Ciprofloxacin E. coli, A. baumannii, P. aeruginosaEarly Stages4- to 16-fold[3]
Ciprofloxacin Neisseria species20 days≥ 1 µg/ml (from susceptible)[4]

Table 1: Comparison of the fold increase in Minimum Inhibitory Concentration (MIC) for this compound and Ciprofloxacin after serial passage experiments.

Notably, a clinical trial involving patients receiving stomatotoxic chemotherapy reported that the MIC of this compound hydrochloride oral solution remained unchanged throughout the entire course of treatment, further substantiating its low potential for inducing resistance in a clinical setting.

Mechanisms of Action and Resistance: A Visual Exploration

The fundamental difference in how this compound and conventional antibiotics interact with bacteria is the primary reason for their differing resistance profiles.

This compound's Mechanism of Action: Direct Membrane Disruption

This compound, a synthetic analog of protegrin-1, is a cationic antimicrobial peptide. Its positively charged molecules are electrostatically attracted to the negatively charged components of bacterial cell membranes. Upon binding, this compound peptides insert into the lipid bilayer, leading to the formation of pores and a complete loss of membrane integrity. This rapid, physical disruption of the cell's primary defense barrier leads to leakage of cellular contents and cell death. This direct lytic mechanism is difficult for bacteria to counteract through simple target mutations.

G cluster_membrane Bacterial Cell Membrane Lipid1 Phospholipid Lipid2 Phospholipid Lipid3 Phospholipid Lipid4 Phospholipid Lipid5 Phospholipid Lipid6 Phospholipid This compound This compound (Cationic Peptide) Binding Electrostatic Binding This compound->Binding 1 Binding->Lipid1 Binding->Lipid2 Insertion Hydrophobic Interaction Binding->Insertion 2 Pore Pore Formation Insertion->Pore 3 Leakage Leakage of Cellular Contents Pore->Leakage 4 Death Cell Death Leakage->Death 5

This compound's direct membrane disruption mechanism.

Conventional Antibiotic Resistance: Target Modification

In contrast, many conventional antibiotics have highly specific intracellular targets. For example, fluoroquinolones like ciprofloxacin inhibit DNA gyrase, an essential enzyme for DNA replication. Bacteria can develop resistance to these antibiotics through mutations in the genes encoding these target proteins. These mutations alter the target's structure, preventing the antibiotic from binding and exerting its effect. This is a well-defined evolutionary pathway for resistance development.

G Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase (Wild-Type) Ciprofloxacin->DNA_Gyrase Binds to No_Binding Ciprofloxacin Cannot Bind Ciprofloxacin->No_Binding Inhibition Inhibition of DNA Replication DNA_Gyrase->Inhibition Mutation gyrA Gene Mutation DNA_Gyrase->Mutation Selection Pressure Altered_Gyrase Altered DNA Gyrase Mutation->Altered_Gyrase Altered_Gyrase->No_Binding Replication_Continues DNA Replication Continues No_Binding->Replication_Continues Resistance Resistance Replication_Continues->Resistance

Ciprofloxacin resistance via DNA gyrase mutation.

Experimental Protocols

To provide a clear understanding of the data presented, the following are detailed methodologies for the key experiments cited.

Serial Passage Experiment for Resistance Induction

This protocol is a generalized procedure for assessing the development of antimicrobial resistance in vitro.

G Start Start with Susceptible Strain MIC_Initial Determine Initial MIC Start->MIC_Initial Culture Culture Bacteria in Sub-MIC Concentration MIC_Initial->Culture Incubate Incubate Culture->Incubate Harvest Harvest Bacteria from Highest Tolerated Concentration Incubate->Harvest MIC_New Determine New MIC Harvest->MIC_New Repeat Repeat for Multiple Passages MIC_New->Repeat Repeat->Culture Analyze Analyze Fold-Increase in MIC Repeat->Analyze

Workflow for serial passage experiments.

Detailed Steps:

  • Initial MIC Determination: The initial Minimum Inhibitory Concentration (MIC) of the antimicrobial agent for the wild-type bacterial strain is determined using a standardized broth microdilution or agar dilution method.

  • Sub-MIC Culture: The bacteria are then cultured in a liquid growth medium containing the antimicrobial agent at a concentration of 0.5 times the initial MIC.

  • Incubation: The culture is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.

  • Harvesting: Following incubation, bacteria are harvested from the tube or well with the highest concentration of the antimicrobial that still permitted growth.

  • Inoculation of a New Series: This harvested bacterial population is then used to inoculate a new series of dilutions of the antimicrobial agent in fresh growth medium.

  • New MIC Determination: The MIC is determined again for this "passaged" population.

  • Repetition: Steps 2 through 6 are repeated for a predetermined number of passages (e.g., 10, 20, or more).

  • Data Analysis: The fold-increase in the MIC is calculated at each passage to quantify the development of resistance.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This is a standard method for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase, adjusted to a standard density (e.g., 5 x 10^5 CFU/mL)

  • Antimicrobial agent stock solution

  • Sterile liquid growth medium (e.g., Mueller-Hinton Broth)

Procedure:

  • Serial Dilutions: The antimicrobial agent is serially diluted (usually in two-fold dilutions) in the growth medium across the wells of a 96-well plate.

  • Inoculation: Each well is then inoculated with a standardized suspension of the test bacterium.

  • Controls: A positive control well (containing bacteria and growth medium but no antimicrobial) and a negative control well (containing only growth medium) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).

  • Reading the Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacterium.

Conclusion

The available experimental evidence strongly suggests that this compound has a significantly lower potential for inducing resistance compared to conventional antibiotics like ciprofloxacin. Its mechanism of action, which involves the rapid and non-specific disruption of the bacterial membrane, presents a formidable challenge for bacteria to overcome through mutational adaptation. While conventional antibiotics with specific intracellular targets provide a clear pathway for resistance development, this compound's broad and direct assault on the cell's physical integrity makes it a promising candidate in the ongoing fight against multidrug-resistant pathogens. Further head-to-head comparative studies will be valuable in fully elucidating the long-term sustainability of this compound's efficacy.

References

A Head-to-Head Comparison of Iseganan and Nisin: Two Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, objective comparison of Iseganan and Nisin, two antimicrobial peptides with distinct origins, mechanisms, and applications. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.

Introduction and Overview

This compound (IB-367) is a synthetic, broad-spectrum antimicrobial peptide, an analog of protegrin-1, which is a naturally occurring peptide found in porcine leukocytes.[1][2] It was developed for clinical applications, primarily for the prevention of oral mucositis in cancer patients and ventilator-associated pneumonia.[2][3] this compound's development involved extensive structure-activity relationship studies to optimize its antimicrobial properties.[4]

Nisin is a naturally occurring antimicrobial peptide, classified as a lantibiotic, produced by the bacterium Lactococcus lactis.[5][6] It has a long history of use as a natural food preservative and is approved as a safe food additive (GRAS) in numerous countries.[7][8][9] Nisin is particularly effective against Gram-positive bacteria and has garnered significant interest for various biomedical applications, including combating drug-resistant pathogens.[7][10][11]

Mechanism of Action

The primary mode of action for both peptides involves the disruption of bacterial cell membranes, but they achieve this through different molecular interactions.

This compound

This compound exerts its bactericidal effect through a rapid, membrane-disrupting mechanism. It binds to the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria, and disrupts the membrane's integrity.[12] This leads to a massive, unregulated influx of water and subsequent osmotic lysis. The process has been described as "Hydro-Osmotic Trans-Tesseral Extrusion and Rupture" (HOTTER), where the internal osmotic pressure causes the cytoplasmic membrane to extrude through openings in the peptidoglycan layer, leading to explosive cell rupture and death.[12] This mechanism is rapid and targets the physical structure of the membrane, making the development of resistance less likely.[2]

Iseganan_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Envelope cluster_intracellular Cytoplasm This compound This compound Peptide IM Inner (Cytoplasmic) Membrane This compound->IM 2. Membrane Permeabilization LPS LPS This compound->LPS 1. Electrostatic Binding OM Outer Membrane (Gram-Negative) Contents Cytoplasmic Contents (ions, water, etc.) IM->Contents 3. Water Influx & Ion Efflux Contents->OM 5. Extrusion & Rupture Contents->Contents

Caption: Mechanism of action for this compound.
Nisin

Nisin employs a dual mechanism of action that is highly specific.[13]

  • Inhibition of Cell Wall Synthesis: Nisin's N-terminal domain binds with high affinity to Lipid II, a crucial precursor molecule for peptidoglycan synthesis in the bacterial cell wall.[13][14] This binding sequesters Lipid II, preventing its incorporation into the growing cell wall and halting its synthesis.

  • Pore Formation: After binding to Lipid II, which acts as a docking molecule, several nisin-Lipid II complexes assemble to form pores in the cytoplasmic membrane.[13][15] This pore formation leads to the rapid efflux of essential ions and metabolites and the dissipation of the proton motive force, ultimately causing cell death.[5][15]

This dual action makes nisin highly potent against susceptible bacteria. Its activity against Gram-negative bacteria is limited because their outer membrane prevents nisin from reaching the Lipid II target in the inner membrane.[13][14]

Nisin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Envelope (Gram-Positive) cluster_intracellular Cytoplasm Nisin Nisin Peptide LipidII Lipid II Nisin->LipidII 1. Binds to Lipid II Membrane Cytoplasmic Membrane LipidII->Membrane 2. Halts Cell Wall Synthesis Pore Nisin-Lipid II Pore Complex LipidII->Pore 3. Forms Pore Complex Ions Ions & ATP Pore->Ions 4. Efflux of Ions & Depolarization

Caption: Dual mechanism of action for Nisin.

Antimicrobial Spectrum and Efficacy

The antimicrobial activity of this compound and Nisin has been evaluated against a range of microorganisms. The Minimum Inhibitory Concentration (MIC) is a key measure of efficacy.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs)

OrganismTypeThis compound MIC (µM)Nisin A MIC (µM)Nisin H MIC (µM)Reference
Staphylococcus aureus (MSSA)Gram-Positive0.5 - 5.00.780.19[4][16]
Staphylococcus aureus (MRSA)Gram-Positive0.5 - 5.06.250.78[4][16]
Enterococcus faecium (VRE)Gram-PositiveNot widely reported0.780.39[17]
Enterococcus faecalisGram-PositiveNot widely reported1.561.56[16]
Bacillus subtilisGram-PositiveNot widely reported0.780.1[16]
Escherichia coliGram-Negative0.5 - 5.0>100 (often requires permeabilizer)Not reported[4][13]
Pseudomonas aeruginosaGram-Negative0.5 - 5.0>100 (often requires permeabilizer)Not reported[4][13]

Note: MIC values can vary based on the specific strain and experimental conditions. Nisin H is a natural variant with enhanced activity against certain strains.[16][17] Bioengineered nisin variants also show enhanced activity against Gram-negative pathogens.[18]

Safety and Cytotoxicity

The safety profile is a critical differentiator between a therapeutic candidate and a food preservative.

This compound: In clinical trials, this compound was generally well-tolerated when administered as an oral rinse, with a lack of systemic absorption.[1][3] The primary adverse event noted with increased frequency compared to placebo was nausea.[19]

Nisin: Nisin has a long history of safe use in the food industry and is considered non-toxic.[20] Studies on human cell lines relevant to the oral cavity, such as gingival fibroblasts and oral keratinocytes, show that nisin has minimal cytotoxicity at concentrations effective against bacteria.[21] However, at higher concentrations, some studies have shown that nisin can induce apoptosis in certain cancer cell lines, an area of active research.[6][22][23][24]

Table 2: Comparative Cytotoxicity Data

CompoundCell LineAssayKey FindingReference
This compound Not specified in available abstractsClinical TrialsWell-tolerated, no significant adverse events leading to discontinuation.[1][19]
Nisin Human Gingival Fibroblasts, Oral KeratinocytesAO/EB StainingMinimal cytotoxicity observed at concentrations up to 800 µg/ml.[21]
Nisin MCF-7 (Breast Cancer)MTT AssaySelective cytotoxicity with an IC50 of 5 µM.[23]
Nisin HUVEC (Normal Endothelial)MTT AssayLower cytotoxicity compared to cancer cells, with an IC50 of 64 µg/ml.[23]
Nisin MDA-MB-231 (Breast Cancer)SRB AssayNisin-loaded nanoparticles showed higher cytotoxicity than free nisin.[22]

Clinical Development and Applications

This compound: this compound was developed specifically for therapeutic use. It entered Phase III clinical trials for preventing oral mucositis in patients undergoing chemotherapy and radiotherapy.[1][19][25] Despite a good safety profile, the trials did not demonstrate a significant clinical benefit over placebo in reducing the severity of mucositis.[1][19] Its development status is currently unknown.[4]

Nisin: Nisin's primary application is as a food preservative in products like cheese, meat, and canned goods.[6][20] Its biomedical applications are an expanding field of research. It shows potential against antibiotic-resistant bacteria like MRSA and VRE, has anti-biofilm properties, and may work synergistically with conventional antibiotics.[7][8][9][10] There is also emerging evidence for its selective cytotoxicity against cancer cells.[7][11]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation of antimicrobial peptides.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum:

    • Culture the test bacterium on an appropriate agar plate overnight at 37°C.

    • Select 3-5 isolated colonies and inoculate them into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the peptide (this compound or Nisin) in a suitable solvent (e.g., sterile deionized water or 0.02% acetic acid).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the peptide stock solution in CAMHB to obtain a range of desired concentrations. Typically, 100 µL of broth is added to each well, and 100 µL of the peptide solution is serially diluted across the plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.

    • Include a positive control well (broth + inoculum, no peptide) and a negative control well (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading Results:

    • The MIC is determined as the lowest concentration of the peptide at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a microplate reader.

MIC_Workflow start Start prep_inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum prep_peptide 2. Prepare Peptide Stock Solution start->prep_peptide end_node End add_inoculum 4. Add Standardized Inoculum to Each Well prep_inoculum->add_inoculum serial_dilute 3. Perform 2-fold Serial Dilution of Peptide in 96-well Plate prep_peptide->serial_dilute serial_dilute->add_inoculum controls 5. Include Positive (Growth) & Negative (Sterility) Controls add_inoculum->controls incubate 6. Incubate Plate (37°C, 18-24h) controls->incubate read_mic 7. Read Results: Lowest concentration with no visible growth is the MIC incubate->read_mic read_mic->end_node

Caption: Experimental workflow for MIC determination.
Protocol 2: Cytotoxicity MTT Assay

This colorimetric assay measures the metabolic activity of cells and is used to assess cell viability and the cytotoxic potential of a compound.

  • Cell Seeding:

    • Culture a human cell line (e.g., HUVEC, HaCaT) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of ~1 x 10⁴ cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the test peptide (this compound or Nisin) in serum-free culture medium.

    • Remove the old medium from the cells and add 100 µL of the peptide dilutions to the respective wells.

    • Include untreated cells as a negative control (medium only) and a positive control (e.g., Triton X-100) for maximal cytotoxicity.

    • Incubate the plate for a defined period (e.g., 24 or 48 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control cells.

    • Plot the percentage of viability against the peptide concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Conclusion

This compound and Nisin represent two distinct paths in the development of antimicrobial peptides.

  • This compound is a product of rational drug design, a synthetic peptide engineered for broad-spectrum activity and intended for specific, high-risk clinical indications. While it demonstrated potent in-vitro activity and a good safety profile, it failed to prove sufficient efficacy in late-stage clinical trials.

  • Nisin is a natural product with a long-established role in food safety. Its potent activity against Gram-positive bacteria, excellent safety record, and the dual mechanism that may slow resistance development have made it a subject of intense research for new biomedical applications. Its variants, both natural and bioengineered, show promise in overcoming its natural limitations, such as its poor activity against Gram-negative pathogens.

For researchers, the choice between these or similar peptides depends entirely on the application. This compound's story underscores the challenges of translating in-vitro potency into clinical efficacy, while Nisin's continued exploration highlights the rich potential of natural products as scaffolds for future antimicrobial development.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iseganan
Reactant of Route 2
Iseganan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.